Renzapride hydrochloride
Beschreibung
Eigenschaften
CAS-Nummer |
109872-41-5 |
|---|---|
Molekularformel |
C16H23Cl2N3O2 |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14+;/m0./s1 |
InChI-Schlüssel |
WYONTPMGUQWRKN-IMVWOWLCSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N.Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Synthesis and Purification of Renzapride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride is a substituted benzamide (B126) with a dual mechanism of action, functioning as a full agonist of the serotonin (B10506) 5-HT4 receptor and an antagonist of the 5-HT3 receptor.[1] This pharmacological profile makes it a prokinetic agent with potential therapeutic applications in gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the chemical synthesis and purification of Renzapride hydrochloride, drawing from publicly available scientific literature and patents. It is intended to serve as a valuable resource for researchers and professionals involved in the development of synthetic routes and purification strategies for this and related compounds.
Chemical Synthesis of Renzapride
The synthesis of Renzapride (4-amino-5-chloro-2-methoxy-N-(1-azabicyclo[3.3.1]non-4-yl)benzamide) is a multi-step process involving the preparation of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid and 4-amino-1-azabicyclo[3.3.1]nonane. These intermediates are then coupled to form the Renzapride free base, which is subsequently converted to its hydrochloride salt.
Synthesis of Key Intermediates
1. Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid:
A common route for the synthesis of this intermediate starts from p-aminosalicylic acid. The process involves methylation, chlorination, and saponification.
-
Step 1: Methylation of p-aminosalicylic acid. p-Aminosalicylic acid is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium hydroxide (B78521) in a solvent like acetone. This step methylates both the phenolic hydroxyl and carboxylic acid groups to yield methyl 4-amino-2-methoxybenzoate.
-
Step 2: Chlorination. The resulting methyl 4-amino-2-methoxybenzoate is then chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). This reaction selectively introduces a chlorine atom at the 5-position.
-
Step 3: Saponification. The methyl ester of 4-amino-5-chloro-2-methoxybenzoic acid is hydrolyzed using a base, such as potassium hydroxide, in a mixture of methanol (B129727) and water to yield the final product, 4-amino-5-chloro-2-methoxybenzoic acid.
2. Synthesis of 4-amino-1-azabicyclo[3.3.1]nonane:
This bicyclic amine intermediate can be prepared from 1-azabicyclo[3.3.1]nonan-4-one.
-
Step 1: Oximation. 1-azabicyclo[3.3.1]nonan-4-one is reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime.
-
Step 2: Reduction. The oxime is then reduced to the primary amine, 4-amino-1-azabicyclo[3.3.1]nonane. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation.
Final Assembly and Salt Formation
Experimental Protocol: Synthesis of Renzapride Free Base (Representative)
-
Activation of the Carboxylic Acid: In a reaction vessel, 4-amino-5-chloro-2-methoxybenzoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF). A coupling agent, such as thionyl chloride or a carbodiimide (B86325) (e.g., DCC or EDC) with an activator (e.g., HOBt), is added to activate the carboxylic acid. The reaction is typically stirred at room temperature.
-
Amide Coupling: To the activated carboxylic acid solution, a solution of 4-amino-1-azabicyclo[3.3.1]nonane in the same solvent is added, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid formed during the reaction. The reaction mixture is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This may involve washing with aqueous solutions to remove water-soluble impurities, followed by drying of the organic layer and evaporation of the solvent to yield the crude Renzapride free base.
Experimental Protocol: Formation of this compound
-
Dissolution: The crude Renzapride free base is dissolved in a suitable organic solvent, such as ethanol (B145695) or isopropanol.
-
Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise to the solution of the free base with stirring.
-
Precipitation and Isolation: The this compound salt, being less soluble in the organic solvent, precipitates out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried under vacuum to yield the final product.
Purification of this compound
Purification is a critical step to ensure the high purity of the final active pharmaceutical ingredient (API). Recrystallization is a common method used for the purification of this compound. A specific crystalline form, designated as Form II, of this compound hydrate (B1144303) has been described in the literature.
Experimental Protocol: Purification by Recrystallization (Formation of Form II Hydrate)
The following protocol is adapted from a patented procedure for preparing Form II this compound hydrate.
-
Slurrying and Dissolution: this compound is slurried in an aqueous organic solvent, such as 8% aqueous ethanol. The mixture is heated to reflux to achieve complete dissolution.
-
Cooling and Crystallization: The hot solution is then cooled gradually. The cooling process can be staged, for example, cooling to 60-65°C, followed by further cooling to 20-25°C, and then to 0-5°C. This controlled cooling promotes the formation of well-defined crystals.
-
Aging: The slurry is aged at low temperature (e.g., 0-5°C) for a period of time to ensure complete crystallization and transformation to the desired polymorphic form.
-
Isolation and Washing: The crystalline product is isolated by filtration. The filter cake is washed with a cold solvent mixture (e.g., 8% aqueous ethanol) to remove any remaining soluble impurities.
-
Drying: The purified this compound hydrate is then dried under appropriate conditions to remove residual solvents.
Data Presentation
Table 1: Summary of Key Synthetic Steps and Reported Yields for 4-amino-5-chloro-2-methoxybenzoic acid
| Step | Reaction | Reagents and Conditions | Reported Yield |
| 1 | Methylation | p-Aminosalicylic acid, Dimethyl sulfate, KOH, Acetone, 20-30°C | Not specified |
| 2 | Chlorination | Methyl 4-amino-2-methoxybenzoate, N-chlorosuccinimide, DMF, 70°C | 87.5% |
| 3 | Saponification | Methyl 4-amino-5-chloro-2-methoxybenzoate, KOH, Methanol/Water, Reflux | 91.4% |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₃Cl₂N₃O₂ |
| Molecular Weight | 360.28 g/mol [2] |
| Appearance | Solid powder[2] |
| Purity (typical) | >98%[2] |
| Solubility | Soluble in DMSO[2] |
Mandatory Visualizations
Signaling Pathways
Renzapride exerts its pharmacological effects by modulating the activity of two key serotonin receptors: the 5-HT4 receptor, for which it is a full agonist, and the 5-HT3 receptor, for which it is an antagonist.
Caption: 5-HT4 Receptor Agonist Signaling Pathway of Renzapride.
Caption: 5-HT3 Receptor Antagonist Signaling Pathway of Renzapride.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined the key steps involved in the chemical synthesis and purification of this compound. The synthesis relies on the preparation of two key intermediates, followed by their coupling and subsequent salt formation. Purification via recrystallization is crucial for obtaining the final product with high purity. The provided experimental protocols, data tables, and diagrams offer a detailed resource for researchers and professionals in the field of drug development. Further optimization of reaction conditions and purification methods may be necessary for large-scale production, and a thorough analysis of the final product to ensure it meets all regulatory specifications is essential.
References
Renzapride Hydrochloride Stereoisomers: A Technical Guide to Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Renzapride (B52152), a substituted benzamide (B126), has been investigated for its prokinetic and antiemetic properties, primarily for the treatment of irritable bowel syndrome with constipation (IBS-C). Its pharmacological effects are mediated through its interaction with multiple serotonin (B10506) receptor subtypes. As a chiral molecule, renzapride exists as two stereoisomers, (+) and (-)-renzapride. This technical guide provides a comprehensive overview of the pharmacological activity of renzapride hydrochloride and its individual stereoisomers, with a focus on their interactions with 5-HT₃ and 5-HT₄ receptors. This document details the receptor binding affinities, functional activities, and the underlying signaling pathways. Furthermore, it provides detailed experimental protocols for the characterization of these compounds.
Introduction
Renzapride is characterized as a full agonist at the serotonin 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor.[1] Agonism of 5-HT₄ receptors is known to enhance gastrointestinal motility, while antagonism of 5-HT₃ receptors can modulate visceral sensitivity and reduce nausea and vomiting.[1] Understanding the contribution of each stereoisomer to the overall pharmacological profile of the racemate is crucial for optimizing therapeutic efficacy and safety. Studies have indicated that the (+) and (-)-enantiomers of renzapride possess similar pharmacological properties, though subtle differences may exist.[1]
Pharmacological Profile
Receptor Binding Affinity
In vitro radioligand binding studies have been conducted to determine the affinity of racemic renzapride and its individual stereoisomers for various serotonin receptors. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Compound | 5-HT₂A (Ki, nmol/L) | 5-HT₂B (Ki, nmol/L) | 5-HT₂C (Ki, nmol/L) | Human 5-HT₃ (Ki, nmol/L) | Guinea-pig 5-HT₄ (Ki, nmol/L) |
| Racemic Renzapride | >10,000 | 667 | >10,000 | 17 | 477 |
| (+)-Renzapride | >10,000 | 760 | >10,000 | 17 | 138 |
| (-)-Renzapride | >10,000 | 481 | >10,000 | 17 | 258 |
Data summarized from Meyers & Hickling, 2008.[1]
As indicated in the table, both stereoisomers of renzapride, as well as the racemate, exhibit high affinity for the human 5-HT₃ receptor, with no significant difference observed between the enantiomers.[1] For the guinea-pig 5-HT₄ receptor, both enantiomers show marked affinity, with the (+)-enantiomer displaying a slightly higher affinity than the (-)-enantiomer.[1] All forms of renzapride show low affinity for 5-HT₂A and 5-HT₂C receptors, and moderate affinity for the 5-HT₂B receptor.[1]
Functional Activity
Racemic renzapride is a full agonist at the 5-HT₄ receptor.[1] This agonistic activity is believed to mediate its prokinetic effects by stimulating gastrointestinal motility.[1] While specific functional data for the individual enantiomers is not extensively published, the binding affinities suggest that both enantiomers contribute to the 5-HT₄ agonism of the racemate.[1]
Renzapride acts as a 5-HT₃ receptor antagonist.[1] This activity is demonstrated by its ability to inhibit the serotonin-evoked Bezold-Jarisch reflex in animal models.[1] The high binding affinity of both stereoisomers for the 5-HT₃ receptor suggests that they both contribute to this antagonistic effect.[1]
Signaling Pathways
5-HT₄ Receptor Signaling
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT₄ receptor by an agonist like renzapride leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects associated with 5-HT₄ receptor activation, such as smooth muscle relaxation in the gut.
5-HT₃ Receptor Signaling
The 5-HT₃ receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily. Unlike GPCRs, its activation leads to a rapid influx of cations (primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺), resulting in depolarization of the neuronal membrane. Renzapride, as an antagonist, binds to the receptor but does not induce the conformational change necessary for channel opening, thereby blocking the effects of serotonin.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological activity of renzapride and its stereoisomers.
Chiral Separation of Renzapride Stereoisomers
A plausible method for the chiral separation of renzapride enantiomers would involve High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Based on methods used for similar benzamide compounds, an amylose-based CSP would be a suitable choice.
-
Objective: To resolve racemic renzapride into its (+) and (-) enantiomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column, such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) in various ratios, with a small percentage of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape for the basic renzapride molecule.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where renzapride exhibits strong absorbance (e.g., ~240 nm).
-
Procedure:
-
Dissolve racemic this compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute with the mobile phase under isocratic conditions.
-
Monitor the elution profile using the UV detector.
-
Collect the separated enantiomer fractions.
-
Confirm the purity of the collected fractions by re-injection onto the chiral column.
-
Determine the absolute configuration of each enantiomer using techniques such as X-ray crystallography or by comparison to a chiral standard.
-
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of renzapride stereoisomers for target receptors.
-
Materials:
-
Cell membranes expressing the human 5-HT₃ receptor or guinea-pig 5-HT₄ receptor.
-
Radioligand with high affinity for the target receptor (e.g., [³H]GR65630 for 5-HT₃, [³H]GR113808 for 5-HT₄).
-
Test compounds: (+)-renzapride, (-)-renzapride, and racemic renzapride.
-
Non-specific binding control (a high concentration of a non-labeled ligand).
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: 5-HT₄ Receptor Agonism (cAMP Accumulation Assay)
-
Objective: To determine the functional potency (EC₅₀) and efficacy of renzapride stereoisomers as 5-HT₄ receptor agonists.
-
Materials:
-
A cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 cells).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds: (+)-renzapride, (-)-renzapride, and racemic renzapride.
-
A full agonist for the 5-HT₄ receptor (e.g., serotonin) as a positive control.
-
A cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of the test compounds or the positive control to the wells.
-
Incubate for a specific time at 37°C to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in each well using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Construct concentration-response curves and determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy) for each compound.
-
In Vitro Functional Assay: 5-HT₃ Receptor Antagonism (Electrophysiology Assay)
-
Objective: To determine the functional potency (IC₅₀) of renzapride stereoisomers as 5-HT₃ receptor antagonists.
-
Materials:
-
Cells expressing functional 5-HT₃ receptors (e.g., Xenopus oocytes injected with 5-HT₃ receptor cRNA or a neuronal cell line).
-
Two-electrode voltage-clamp or patch-clamp setup.
-
Recording solution (e.g., Ringer's solution for oocytes).
-
5-HT₃ receptor agonist (e.g., serotonin or 2-methyl-5-HT).
-
Test compounds: (+)-renzapride, (-)-renzapride, and racemic renzapride.
-
-
Procedure:
-
Prepare the cells for electrophysiological recording.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a fixed concentration of the 5-HT₃ agonist to elicit an inward current.
-
After washing out the agonist, pre-incubate the cell with varying concentrations of the test compound for a set period.
-
Co-apply the same concentration of the 5-HT₃ agonist in the presence of the test compound and record the resulting current.
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist.
-
Calculate the percentage inhibition of the agonist response for each antagonist concentration.
-
Construct concentration-inhibition curves and determine the IC₅₀ value for each compound.
-
Conclusion
This compound is a potent serotonin 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist. Its stereoisomers, (+)- and (-)-renzapride, exhibit similar high-affinity binding to the 5-HT₃ receptor. For the 5-HT₄ receptor, both enantiomers show significant affinity, with the (+)-enantiomer being slightly more potent in binding assays. The provided experimental protocols offer a robust framework for the detailed pharmacological characterization of these and similar compounds. A thorough understanding of the stereospecific pharmacology of renzapride is essential for its potential future development and for the rational design of new therapeutics targeting the serotonergic system in the gastrointestinal tract.
References
Preclinical Pharmacology of Renzapride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renzapride (B52152) hydrochloride is a substituted benzamide (B126) with a dual mechanism of action, functioning as a full agonist at the serotonin (B10506) 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2] This unique pharmacological profile confers prokinetic and anti-emetic properties, making it a compound of interest for the treatment of gastrointestinal motility disorders. This technical guide provides an in-depth overview of the preclinical pharmacology of renzapride, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
Renzapride's primary mechanism of action involves the modulation of serotonergic pathways in the gastrointestinal (GI) tract.
-
5-HT4 Receptor Agonism: As a full agonist at 5-HT4 receptors, renzapride mimics the action of serotonin in stimulating these receptors on enteric neurons.[1] This activation leads to the release of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction and enhances peristalsis, thereby accelerating GI transit.[1]
-
5-HT3 Receptor Antagonism: By blocking 5-HT3 receptors, renzapride inhibits the signaling pathways associated with nausea, vomiting, and visceral pain.[1] This antagonistic action contributes to its anti-emetic effects.
The interplay of these two actions results in a coordinated prokinetic effect, enhancing gastric emptying and intestinal transit while simultaneously mitigating undesirable GI symptoms.
Figure 1: Renzapride's dual mechanism of action on serotonergic pathways.
In Vitro Pharmacology
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of renzapride and its metabolites for various serotonin receptors. These studies typically utilize cell membranes expressing the target receptor and a specific radiolabeled ligand. The ability of renzapride to displace the radioligand is measured to calculate its inhibitory constant (Ki), a measure of binding affinity.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Renzapride and its Metabolites
| Compound | Human 5-HT3 | Guinea-pig 5-HT4 | Human 5-HT2A | Human 5-HT2B | Human 5-HT2C |
|---|---|---|---|---|---|
| Renzapride | 17 | 477 | >10,000 | 1,100 | >10,000 |
| (+)-Renzapride | 12 | 201 | ND | ND | ND |
| (-)-Renzapride | 71 | 1,010 | ND | ND | ND |
| Renzapride N-oxide | >10,000 | >10,000 | ND | ND | ND |
ND: Not Determined. Data sourced from Drugs R D, 2008; 9(1): 37-63.
Functional Activity
Functional assays are crucial for characterizing the pharmacological effect of a compound at its target receptor.
Table 2: In Vitro Functional Potency of Renzapride
| Assay | Species | Tissue/System | Parameter | Value | Reference |
|---|
| 5-HT4 Agonism | Rat | Isolated Oesophagus | EC50 | 11 µM |[1] |
Experimental Protocol: Rat Isolated Oesophagus Assay for 5-HT4 Agonism
This assay assesses the contractile response of the rat oesophagus, which is mediated by 5-HT4 receptors.
-
Tissue Preparation: Male Wistar rats are euthanized, and the oesophagus is dissected and placed in Krebs solution. The smooth muscle portion is isolated and cut into strips.
-
Apparatus: The tissue strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer to record contractions.
-
Procedure:
-
The tissue is allowed to equilibrate under a resting tension of 1g for 60 minutes.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of renzapride to the organ bath.
-
Contractions are recorded and expressed as a percentage of the maximum response to a standard agonist (e.g., serotonin).
-
-
Data Analysis: The EC50 value, the concentration of renzapride that produces 50% of the maximal response, is calculated from the concentration-response curve.
Figure 2: Workflow for the rat isolated oesophagus functional assay.
In Vivo Pharmacology
Gastrointestinal Motility
Preclinical studies in various animal models have demonstrated the prokinetic effects of renzapride.
Experimental Protocol: In Vivo Gastrointestinal Transit in Rats
This model evaluates the effect of a compound on the transit time of a marker through the GI tract.
-
Animals: Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Dosing: Renzapride or vehicle is administered orally or via another relevant route.
-
Marker Administration: A non-absorbable marker (e.g., charcoal meal, radio-opaque markers) is administered orally at a specific time after drug administration.
-
Measurement: After a predetermined period, the animals are euthanized, and the distance traveled by the marker in the small intestine is measured and expressed as a percentage of the total length of the small intestine.
-
Data Analysis: The mean intestinal transit for the renzapride-treated group is compared to the vehicle-treated control group.
5-HT3 Antagonism: The Bezold-Jarisch Reflex
The Bezold-Jarisch reflex, a cardioinhibitory reflex, is often used to assess 5-HT3 receptor antagonism in vivo. Activation of 5-HT3 receptors on vagal afferent nerves by serotonin or a 5-HT3 agonist induces bradycardia and hypotension.
Experimental Protocol: Bezold-Jarisch Reflex in Anesthetized Rats
-
Animal Preparation: Rats are anesthetized, and catheters are implanted in the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.
-
Procedure:
-
A baseline heart rate and blood pressure are established.
-
Renzapride or vehicle is administered intravenously.
-
A 5-HT3 receptor agonist (e.g., phenylbiguanide) is administered intravenously to elicit the Bezold-Jarisch reflex.
-
The resulting changes in heart rate and blood pressure are recorded.
-
-
Data Analysis: The ability of renzapride to inhibit the agonist-induced bradycardia and hypotension is quantified.
Figure 3: Logical pathway of the Bezold-Jarisch reflex and Renzapride's inhibitory action.
Metabolism and Pharmacokinetics
In Vitro Metabolism
The metabolic stability of renzapride has been investigated using human liver microsomes. These studies are essential for predicting its in vivo clearance and potential for drug-drug interactions.
Experimental Protocol: Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) enzymes.
-
Incubation: Renzapride at various concentrations is incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform, and an NADPH-generating system to initiate the metabolic reaction.
-
Analysis: The reaction is stopped, and the formation of the metabolite of the probe substrate is quantified using LC-MS/MS.
-
Data Analysis: The concentration of renzapride that causes 50% inhibition of the CYP enzyme activity (IC50) is calculated.
Table 3: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Renzapride
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | >500 |
| CYP2A6 | >500 |
| CYP2C9 | >500 |
| CYP2C19 | >500 |
| CYP2D6 | >500 |
| CYP2E1 | >500 |
| CYP3A4 | >500 |
Data sourced from Drugs R D, 2008; 9(1): 37-63.
The high IC50 values indicate that renzapride has a low potential to inhibit the major drug-metabolizing CYP enzymes at clinically relevant concentrations.
Safety Pharmacology
Preclinical safety pharmacology studies are conducted to identify potential adverse effects on major physiological systems. An extensive cardiac safety evaluation has shown that renzapride does not have any significant cardiac safety issues, such as QT prolongation.
Conclusion
Renzapride hydrochloride is a potent dual-action compound with full agonism at 5-HT4 receptors and antagonism at 5-HT3 receptors. Its preclinical pharmacological profile demonstrates prokinetic effects that enhance gastrointestinal motility. In vitro metabolism studies suggest a low potential for cytochrome P450-mediated drug-drug interactions. These findings support its development for the treatment of gastrointestinal motility disorders. Further research will continue to elucidate its full therapeutic potential and safety profile.
References
Renzapride Hydrochloride: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Renzapride (B52152) is a substituted benzamide (B126) with a dual pharmacological action as a potent 5-hydroxytryptamine type 4 (5-HT4) receptor full agonist and a 5-HT3 receptor antagonist.[1][2][3] This unique profile has positioned it as a gastrointestinal prokinetic agent investigated for conditions such as irritable bowel syndrome with constipation (IBS-C) and diabetic gastroparesis.[3][4][5] Understanding the structure-activity relationship (SAR) of Renzapride is crucial for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the SAR of Renzapride hydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Core Structure and Pharmacological Activity
Renzapride's chemical structure, 4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide, is the foundation of its dual activity.[6] The molecule can be dissected into three key pharmacophoric elements:
-
The Substituted Benzamide Moiety: This aromatic core is crucial for binding to both 5-HT3 and 5-HT4 receptors. The substitution pattern, particularly the 4-amino, 5-chloro, and 2-methoxy groups, plays a significant role in modulating affinity and efficacy at these receptors.
-
The Amide Linker: This linker connects the benzamide core to the basic amine moiety and its rigidity and orientation are important for proper receptor interaction.
-
The Azabicyclononane Moiety: This bulky, basic bicyclic system is a key determinant of Renzapride's affinity and selectivity. Its conformation and the orientation of the nitrogen lone pair are critical for receptor binding.
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data on the binding affinity of Renzapride and its derivatives at serotonin (B10506) receptors. This data is primarily derived from in vitro radioligand binding inhibition studies.[2]
| Compound | Receptor | Species | Ki (nM) |
| (±)-Renzapride | 5-HT3 | Human | 17 |
| 5-HT4 | Guinea-pig | 477 | |
| (+)-Renzapride | 5-HT3 | Human | >10,000 |
| 5-HT4 | Guinea-pig | 2,754 | |
| (-)-Renzapride | 5-HT3 | Human | 13 |
| 5-HT4 | Guinea-pig | 316 | |
| (±)-Renzapride N-oxide | 5-HT3 | Human | 4,365 |
| 5-HT4 | Guinea-pig | >10,000 |
Key SAR Insights from the Data:
-
Stereoselectivity: There is a clear stereochemical preference for the (-)-enantiomer of Renzapride at both 5-HT3 and 5-HT4 receptors, with the (-)-enantiomer exhibiting significantly higher affinity than the (+)-enantiomer.[2]
-
Metabolism: The major metabolite, Renzapride N-oxide, demonstrates a dramatically lower affinity for both receptors, indicating that N-oxidation is a deactivating metabolic pathway.[2]
-
Receptor Selectivity: Racemic Renzapride displays a higher affinity for the 5-HT3 receptor compared to the 5-HT4 receptor.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR studies. Below are protocols for key experiments used to characterize the activity of Renzapride and its analogues.
Radioligand Binding Assay for 5-HT3 and 5-HT4 Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the competitive inhibition of a radiolabeled ligand's binding to 5-HT3 and 5-HT4 receptors by Renzapride and its analogues.
Materials:
-
Membrane preparations from cells expressing human 5-HT3 receptors or from guinea-pig striatum for 5-HT4 receptors.
-
Radioligand: [3H]-GR65630 for 5-HT3 receptors; [3H]-GR113808 for 5-HT4 receptors.
-
Test compounds (Renzapride and analogues) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known, unlabeled ligand (e.g., granisetron (B54018) for 5-HT3) is used.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Bioassay for 5-HT4 Receptor Agonism: Isolated Guinea Pig Colon Preparation
This ex vivo assay assesses the functional activity of a compound as a 5-HT4 receptor agonist by measuring its ability to induce relaxation in a pre-contracted intestinal muscle strip.[7]
Objective: To determine the potency (EC50) and efficacy of Renzapride and its analogues as 5-HT4 receptor agonists.
Materials:
-
Guinea pig colon.
-
Krebs solution (physiological salt solution).
-
Carbachol (B1668302) or KCl to pre-contract the tissue.
-
Test compounds (Renzapride and analogues) at various concentrations.
-
Organ bath with a force transducer.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the guinea pig colon and mount a segment of the longitudinal muscle in an organ bath containing oxygenated Krebs solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time.
-
Contraction: Induce a stable contraction of the muscle strip by adding a contractile agent like carbachol or a high concentration of KCl to the bath.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Measurement: Record the relaxation of the muscle strip at each concentration using a force transducer.
-
Data Analysis: Express the relaxation as a percentage of the maximum possible relaxation. Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve. Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the maximum effect (Emax) from this curve.
Electrophysiology Assay for 5-HT3 Receptor Antagonism: Whole-Cell Patch-Clamp
This in vitro assay measures the ability of a compound to inhibit the ion current induced by the activation of 5-HT3 receptors, which are ligand-gated ion channels.[8]
Objective: To determine the potency (IC50) of Renzapride and its analogues as 5-HT3 receptor antagonists.
Materials:
-
A cell line stably expressing human 5-HT3 receptors (e.g., HEK293 cells).
-
External and internal solutions for patch-clamping.
-
5-HT (agonist).
-
Test compounds (Renzapride and analogues).
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).
Procedure:
-
Cell Culture: Culture the cells expressing 5-HT3 receptors.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell. Clamp the cell membrane at a negative holding potential (e.g., -60 mV).
-
Agonist Application: Apply a short pulse of 5-HT to the cell to evoke an inward current mediated by the 5-HT3 receptors.
-
Antagonist Application: Pre-incubate the cell with a specific concentration of the test compound for a set period.
-
Inhibition Measurement: During the incubation with the test compound, apply another pulse of 5-HT and record the resulting current.
-
Concentration-Response: Repeat steps 4 and 5 with different concentrations of the test compound.
-
Data Analysis: Measure the peak amplitude of the 5-HT-evoked current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each concentration of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.
Signaling Pathways and Logical Relationships
5-HT4 Receptor Agonist Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like Renzapride initiates a G-protein-coupled signaling cascade that ultimately leads to smooth muscle relaxation and increased gastrointestinal motility.
5-HT3 Receptor Antagonist Mechanism of Action
Renzapride acts as an antagonist at the 5-HT3 receptor, a ligand-gated ion channel. By blocking this receptor, Renzapride prevents the nausea- and vomiting-inducing signals mediated by serotonin.
Discussion of Structure-Activity Relationships
While a comprehensive SAR study with a wide range of Renzapride analogues is not publicly available, key insights can be drawn from the existing data and the broader medicinal chemistry literature on benzamide-based 5-HT3/4 ligands.
-
The Benzamide Core: The 4-amino and 5-chloro substituents are common features in many potent 5-HT3 antagonists and 5-HT4 agonists, suggesting their importance in anchoring the ligand in the receptor binding pockets. The 2-methoxy group is also crucial, as its removal or alteration often leads to a significant loss of affinity. It is hypothesized that the oxygen of the methoxy (B1213986) group and the nitrogen of the 4-amino group can act as hydrogen bond acceptors and donors, respectively.
-
The Azabicyclononane Moiety: This rigid, basic moiety is a key feature for high affinity. Its conformational rigidity likely pre-organizes the molecule into a favorable conformation for receptor binding, reducing the entropic penalty of binding. The nitrogen atom in this ring system is protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of both 5-HT3 and 5-HT4 receptors. The stereochemistry of the attachment of the amide linker to this ring system is critical, as evidenced by the significant difference in affinity between the enantiomers of Renzapride.
-
Future Directions for SAR Studies: To further elucidate the SAR of Renzapride, future studies could focus on:
-
Systematic modification of the benzamide substituents: Replacing the chloro, methoxy, and amino groups with other substituents of varying size, electronics, and hydrogen bonding capabilities.
-
Alteration of the azabicyclononane ring: Exploring other bicyclic or monocyclic basic amines to probe the spatial requirements of the binding pocket.
-
Modification of the amide linker: Investigating the effect of linker length, rigidity, and composition on receptor affinity and selectivity.
-
By systematically applying these modifications and evaluating the resulting compounds in the described binding and functional assays, a more complete picture of the structure-activity relationship of Renzapride can be developed, paving the way for the design of next-generation gastrointestinal prokinetic agents.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human pharmacology of renzapride: a new gastrokinetic benzamide without dopamine antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide | C16H22ClN3O2 | CID 3035241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An improved in vitro bioassay for the study of 5-HT4 receptors in the human isolated large intestinal circular muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Renzapride Hydrochloride: A Comprehensive Technical Review of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renzapride (B52152) hydrochloride is a substituted benzamide (B126) with a dual mechanism of action as a potent serotonin (B10506) 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist.[1][2] Originally synthesized in the late 1980s by Smith Kline Beecham Labs, its development journey has seen it investigated for various gastrointestinal disorders, primarily Irritable Bowel Syndrome with constipation (IBS-C) and more recently, diabetic gastroparesis and cystic fibrosis-related gastrointestinal motility issues.[1][2] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of Renzapride hydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and development workflow.
Discovery and Corporate Development
Renzapride was first developed in the United Kingdom by Smith Kline Beecham Labs in the late 1980s.[1] The rights to the compound were later acquired by Alizyme plc, also based in the UK, who conducted extensive preclinical and clinical trials, including Phase 1, 2, and 3 studies, for the treatment of IBS-C.[1] Despite demonstrating some efficacy in the Phase 3 program for IBS-C, Alizyme ultimately decided against submitting the drug for regulatory approval, leading to the company's liquidation.[1]
Subsequently, EndoLogic LLC acquired the worldwide patent rights for Renzapride in May 2016 and shifted the development focus towards diabetic gastroparesis, a condition with significant unmet medical needs.[1][2] After confirming the cardiac safety of renzapride through a "Thorough QTc" study, EndoLogic sold the rights to Atlantic Healthcare plc in 2019.[2] Most recently, in 2024, Ambrose Healthcare acquired Renzapride and is now focusing its development on managing gastrointestinal motility in patients with cystic fibrosis.[2]
Mechanism of Action
Renzapride's pharmacological activity is centered on its interaction with serotonin receptors in the gastrointestinal tract. It is a full agonist at the 5-HT₄ receptor and a partial antagonist at the 5-HT₃ receptor.[2][3] It also exhibits antagonistic properties at the 5-HT₂B receptor and has some affinity for the 5-HT₂A and 5-HT₂C receptors.[2]
The agonistic activity at 5-HT₄ receptors is believed to be the primary driver of its prokinetic effects. Stimulation of 5-HT₄ receptors on enteric neurons promotes the release of acetylcholine, which in turn increases peristalsis and enhances gastrointestinal motility.[1] The antagonistic effect at 5-HT₃ receptors contributes to its anti-emetic properties.[1] This dual mechanism of action makes it a candidate for treating disorders characterized by both delayed gastric emptying and nausea.
Preclinical Pharmacology
Receptor Binding Affinity
In vitro radioligand binding studies have been conducted to determine the affinity of Renzapride and its enantiomers for various serotonin receptors. The results demonstrate a high affinity for human 5-HT₃ and guinea-pig 5-HT₄ receptors.
| Compound | Receptor | Kᵢ (nmol/L) |
| Renzapride | Human 5-HT₃ | 17 |
| Renzapride | Guinea-pig 5-HT₄ | 477 |
| (+)-enantiomer | Human 5-HT₃ | 17 |
| (-)-enantiomer | Human 5-HT₃ | 17 |
| (+)-enantiomer | Guinea-pig 5-HT₄ | 138 |
| (-)-enantiomer | Guinea-pig 5-HT₄ | 283 |
| Data from Meyers et al., 2008[4] |
Experimental Protocol: Radioligand Binding Assay
The affinity of Renzapride and its metabolites for serotonin receptors was determined using in vitro radioligand binding inhibition studies.[4]
-
Membrane Preparation: Membranes were prepared from either animal tissue or cell lines transfected with cloned human receptors. Standard procedures were used to prepare the membranes in a modified Tris-HCl buffer (pH 7.4).[4]
-
Incubation: The prepared membranes were incubated with a radiolabeled ligand known to have a high affinity for the specific receptor being studied.[4]
-
Competitive Inhibition: Renzapride was then added to the incubation mixture to competitively inhibit the binding of the radioligand.[4]
-
Measurement: The levels of bound radioligand were measured through filtration to separate the bound from free radioligand, followed by counting the radioactivity of the bound ligand.[4]
-
Data Analysis: The inhibition constant (Kᵢ) was calculated in instances where greater than 50% inhibition of radioligand binding was observed.[4]
Pharmacokinetics and Metabolism
Pharmacokinetic analyses have shown that Renzapride exhibits linear kinetics.[5] The mean half-life (t₁/₂) in plasma has been reported to be approximately 10 hours.[5] Studies on its metabolism indicate that Renzapride is metabolized by liver microsomes to a limited extent, and there is no significant non-microsomal metabolism.[4] Importantly, Renzapride does not appear to inhibit the major cytochrome P450 drug-metabolizing enzymes at clinically relevant concentrations, suggesting a low potential for drug-drug interactions.[6]
Clinical Development
Renzapride has undergone extensive clinical evaluation in over 5,000 patients across multiple Phase 1, 2, and 3 trials.[1]
Indication: Irritable Bowel Syndrome with Constipation (IBS-C)
A significant portion of Renzapride's clinical development has focused on its use in patients with IBS-C.
Phase II trials assessed a total of 578 patients with IBS-C.[2] These studies demonstrated that treatment groups reported better relief of overall symptoms, including abdominal pain and discomfort, an increase in pain-free days, and improvements in stool frequency, consistency, and ease of passage compared to placebo.[2] In the largest of these trials involving 510 subjects, the weekly responder rate for relief from abdominal pain and/or discomfort was 56% for the 4 mg Renzapride group versus 49% for the placebo group.[2]
A Phase III trial in 1,798 female patients with IBS-C evaluated Renzapride at doses of 2 mg twice daily and 4 mg once daily against a placebo for 12 weeks.[2]
| Treatment Group | Mean Number of Months with Relief of Overall Symptoms | p-value vs. Placebo | Responder Rate |
| Renzapride 2 mg (twice daily) | 0.6 | 0.004 | 33.2% |
| Renzapride 4 mg (once daily) | 0.55 | 0.027 | 29.8% |
| Placebo | 0.44 | - | 24.3% |
| Data from Wikipedia, citing relevant clinical trial data[2] |
While statistically significant, the clinical benefit over placebo was modest, which may have contributed to the decision by Alizyme not to pursue regulatory approval for this indication.[1]
Indication: Diabetic Gastroparesis
More recently, the development of Renzapride has shifted towards treating diabetic gastroparesis.
In a study involving nine diabetic patients with autonomic neuropathy, Renzapride was shown to reduce the mean lag phase of gastric emptying by 20–26 minutes at all tested doses (p < 0.01).[2]
The measurement of gastric emptying in clinical trials of Renzapride has utilized scintigraphy.[5]
-
Test Meal: A standardized meal is consumed by the patient. For solid-phase emptying, this often consists of a low-fat, egg-white meal labeled with a radioisotope such as Technetium-99m (⁹⁹ᵐTc).[1] For liquid-phase emptying, a liquid component is labeled with a different radioisotope, for example, Indium-113m (¹¹³ᵐIn).[1]
-
Imaging: Serial images of the stomach are acquired using a gamma camera at specified time points (e.g., immediately after meal ingestion and at 1, 2, and 4 hours post-ingestion).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying.
Development Workflow and Future Directions
The development of Renzapride has followed a path of indication switching based on clinical trial outcomes and evolving understanding of its therapeutic potential.
The current focus for Renzapride's development is on its potential to manage gastrointestinal motility in patients with cystic fibrosis, a population with a significant unmet need for such therapies.[2] Ambrose Healthcare is planning to leverage regulatory incentives for rare diseases to potentially accelerate its development and approval for this new indication.[7]
Conclusion
This compound has a long and complex development history characterized by a sound scientific rationale for its dual 5-HT₄ agonist and 5-HT₃ antagonist activity. While its initial development for IBS-C did not lead to regulatory approval, the compound has demonstrated prokinetic and anti-emetic effects. The ongoing exploration of its therapeutic potential in diabetic gastroparesis and now in cystic fibrosis highlights the continued interest in this molecule. The extensive clinical data gathered to date on its safety and efficacy will be invaluable in guiding its future development for these new indications. This technical guide has provided a consolidated overview of the key data and methodologies that have defined the journey of this compound.
References
- 1. The effects of renzapride, a novel prokinetic agent, in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
Renzapride hydrochloride CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renzapride (B52152) hydrochloride is a potent and selective gastrointestinal prokinetic agent with a dual mechanism of action, functioning as a high-affinity 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. This unique pharmacological profile has positioned it as a therapeutic candidate for motility disorders such as irritable bowel syndrome with constipation (IBS-C). This technical guide provides an in-depth overview of the chemical properties, synthesis, and pharmacological characteristics of Renzapride hydrochloride. Detailed experimental protocols for its synthesis, in vitro characterization, and in vivo evaluation are presented to facilitate further research and development.
Chemical Properties and Data
This compound is the hydrochloride salt of Renzapride. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 109872-41-5 | [1][2] |
| Molecular Formula | C₁₆H₂₃Cl₂N₃O₂ | [1] |
| Molecular Weight | 360.28 g/mol | [1] |
| IUPAC Name | 4-amino-N-((1R,4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide hydrochloride | [1] |
| Synonyms | Renzapride HCl, ATL-1251, BRL-24924 | [1] |
| Melting Point | >260 °C | |
| Boiling Point | 469.2 °C at 760 mmHg (for free base) | |
| Density | 1.3 g/cm³ (for free base) | |
| logP | 1.14 | |
| pKa (Strongest Basic) | 8.8 | |
| Solubility | Soluble in DMSO (25 mg/mL) and in aqueous solutions for in vivo studies (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) |
Synthesis of this compound
A detailed method for the synthesis of Renzapride and its subsequent conversion to the hydrochloride salt is described in patent literature. The general procedure involves the coupling of two key intermediates.
Experimental Protocol: Synthesis of this compound
Materials:
-
(±)-endo-4-amino-1-azabicyclo[3.3.1]nonane
-
4-amino-5-chloro-2-methoxybenzoic acid
-
Coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC))
-
Anhydrous non-hydroxylic solvent (e.g., dichloromethane, chloroform)
-
Organic or inorganic base
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol)
Procedure:
-
Amide Coupling: a. Dissolve 4-amino-5-chloro-2-methoxybenzoic acid in an anhydrous non-hydroxylic solvent. b. Add a coupling agent (e.g., DCC or EDC) to activate the carboxylic acid. c. To this mixture, add a solution of (±)-endo-4-amino-1-azabicyclo[3.3.1]nonane in the same solvent, in the presence of a base. d. Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). e. Upon completion, filter the reaction mixture to remove any precipitated by-products. f. Wash the filtrate with aqueous solutions to remove unreacted starting materials and water-soluble by-products. g. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain crude Renzapride free base. h. Purify the crude product by a suitable method, such as column chromatography.
-
Salt Formation: a. Dissolve the purified Renzapride free base in a suitable solvent, such as ethanol (B145695). b. Add a solution of hydrochloric acid in ethanol to the Renzapride solution. c. The this compound salt will precipitate out of the solution. d. Isolate the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Pharmacological Profile and Mechanism of Action
Renzapride exhibits a dual pharmacological action as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.
5-HT4 Receptor Agonism
As a full agonist at the 5-HT4 receptor, Renzapride stimulates the Gs alpha subunit of the G-protein coupled receptor. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which is thought to phosphorylate downstream targets involved in enhancing acetylcholine (B1216132) release from enteric neurons, thereby promoting gastrointestinal motility.[3]
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20050209271A1 - Form of this compound hydrate and uses thereof - Google Patents [patents.google.com]
- 3. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Renzapride Hydrochloride Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renzapride (B52152) is a benzamide (B126) derivative with prokinetic properties, acting as both a serotonin (B10506) 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.[1][2] This dual mechanism of action has positioned it as a therapeutic candidate for gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2] As renzapride is a chiral molecule, existing as (R)- and (S)-enantiomers, a thorough understanding of the pharmacological activity of each stereoisomer is critical for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth summary of the in vitro characterization of the hydrochloride enantiomers of renzapride, focusing on their receptor binding affinities and functional activities. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.
Receptor Binding Affinity
The binding affinities of racemic renzapride and its individual enantiomers for various serotonin (5-HT) receptors have been determined through in vitro radioligand binding inhibition studies.[1] These assays are crucial for understanding the selectivity and potency of the compounds at their molecular targets.
Data Summary
The following table summarizes the binding affinities (Ki, nmol/L) of racemic renzapride, its (+)- and (-)-enantiomers at human 5-HT₂, 5-HT₃, and guinea-pig 5-HT₄ receptors.[1]
| Compound | Human 5-HT₂A (Ki, nmol/L) | Human 5-HT₂B (Ki, nmol/L) | Human 5-HT₂C (Ki, nmol/L) | Human 5-HT₃ (Ki, nmol/L) | Guinea-pig 5-HT₄ (Ki, nmol/L) |
| Racemic Renzapride | >10,000 | 760 | >10,000 | 17 | 477 |
| (+)-Enantiomer | >10,000 | 481 | >10,000 | 17 | 138 |
| (-)-Enantiomer | >10,000 | 324 | >10,000 | 17 | 324 |
Data sourced from "Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome".[1]
Key Findings:
-
Both enantiomers of renzapride exhibit high affinity for the human 5-HT₃ receptor, with Ki values of 17 nmol/L, identical to the racemic mixture.[1]
-
The enantiomers show marked affinity for the guinea-pig 5-HT₄ receptor, with the (+)-enantiomer (Ki = 138 nmol/L) demonstrating a slightly higher affinity than the (-)-enantiomer (Ki = 324 nmol/L).[1]
-
There is modest affinity for the human 5-HT₂B receptor, with the (-)-enantiomer (Ki = 324 nmol/L) being slightly more potent than the (+)-enantiomer (Ki = 481 nmol/L).[1]
-
Affinity for human 5-HT₂A and 5-HT₂C receptors is low for both enantiomers.[1]
Functional Activity
The functional consequences of receptor binding are essential to determine the pharmacological profile of a compound. For renzapride, the key functional activities are agonism at the 5-HT₄ receptor and antagonism at the 5-HT₃ receptor.
5-HT₄ Receptor Agonism
In vitro functional studies on gastrointestinal smooth muscle preparations have characterized renzapride as a full or near-full agonist at 5-HT₄ receptors.[1]
The following table presents the functional potency (EC₅₀, µmol/L) of racemic renzapride and its enantiomers in inducing contraction in the rat isolated oesophagus, a functional assay for 5-HT₄ receptor agonism.[1]
| Compound | Rat Isolated Oesophagus (EC₅₀, µmol/L) |
| Racemic Renzapride | 11 |
| (+)-Enantiomer | 16 |
| (-)-Enantiomer | 4.8 |
Data sourced from "Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome".[1]
Key Findings:
-
The (-)-enantiomer of renzapride is a more potent 5-HT₄ receptor agonist than the (+)-enantiomer in this functional assay.[1]
5-HT₃ Receptor Antagonism
Experimental Protocols
Radioligand Binding Inhibition Studies
Objective: To determine the binding affinity (Ki) of test compounds for specific serotonin receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from animal tissue or cell lines transfected with cloned human receptors. Standard procedures are used to prepare the animal membranes in a modified Tris-HCl pH 7.4 buffer.[1]
-
Incubation: Membrane fractions with a determined protein concentration are incubated with a specific radiolabeled ligand with high affinity for the target receptor. The incubation is performed in a 0.4% DMSO solution.[1]
-
Competitive Inhibition: The test compound (renzapride enantiomers) is added at various concentrations to competitively inhibit the binding of the radioligand.
-
Equilibration: The incubation is carried out for a predetermined time to reach equilibrium.
-
Filtration: Membranes are collected by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]
In Vitro Functional 5-HT₄ Agonism Assay (Rat Isolated Oesophagus)
Objective: To assess the functional potency (EC₅₀) of test compounds as 5-HT₄ receptor agonists.
Methodology:
-
Tissue Preparation: A segment of the rat oesophagus is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response: The test compound is added to the organ bath in a cumulative manner, and the resulting tissue contraction is measured isometrically.
-
Data Analysis: A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is calculated.
Representative In Vitro Functional 5-HT₃ Antagonism Assay (Guinea Pig Ileum)
Objective: To determine the antagonist potency (e.g., pA₂) of a test compound at the 5-HT₃ receptor.
Methodology:
-
Tissue Preparation: A segment of the guinea pig distal ileum is isolated and the longitudinal muscle with the myenteric plexus attached is prepared.
-
Mounting: The tissue is mounted in an organ bath containing Krebs solution at 37°C and gassed with 95% O₂ / 5% CO₂. The tissue is connected to an isometric transducer under a resting tension.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being replaced every 15 minutes.
-
Agonist Concentration-Response (Control): A cumulative concentration-response curve to a 5-HT₃ agonist (e.g., 2-methyl-5-HT) is obtained.
-
Antagonist Incubation: The tissue is washed, and after a recovery period, a known concentration of the test compound is added to the bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response (in the presence of antagonist): A second cumulative concentration-response curve to the 5-HT₃ agonist is obtained in the presence of the test compound.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA₂ value, which is a measure of the antagonist's potency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT₄ Receptor Agonist Signaling Pathway.
Caption: 5-HT₃ Receptor Antagonist Mechanism of Action.
Caption: General Workflow of a Radioligand Binding Assay.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Renzapride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Renzapride Hydrochloride in bulk drug and pharmaceutical formulations. The method is developed to separate Renzapride from its potential degradation products and related substances, ensuring accurate quantification and stability assessment. The provided protocols cover chromatographic conditions, method validation in accordance with ICH guidelines, and forced degradation studies.
Introduction
Renzapride is a benzamide (B126) derivative that acts as a serotonin (B10506) 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist, investigated for the treatment of irritable bowel syndrome (IBS). A robust and reliable analytical method is crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. This application note presents a specific HPLC method, along with comprehensive protocols for its validation, to ensure the method's suitability for its intended purpose. The method is designed to be stability-indicating, which is a critical requirement for assessing the shelf-life and storage conditions of the drug.
Chromatographic Method
An established method for the analysis of Renzapride and its N-oxide metabolite serves as the foundation for this protocol.[1] The method utilizes a gradient elution on a C18 column for optimal separation.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Synergi, RP, 4 µm, 250 x 4.6 mm |
| Mobile Phase A | 10 mmol/L Ammonium Acetate, pH 4.0 |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | Linear gradient of 95% A for 5 min, then to 5% A over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A / Acetonitrile mixture (e.g., 50:50 v/v) |
Experimental Protocols
Standard and Sample Preparation
3.1.1. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 25 mL with the diluent and mix well.
3.1.2. Working Standard Solution Preparation (100 µg/mL)
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
3.1.3. Sample Preparation (for a formulation containing 10 mg Renzapride)
-
Weigh and powder a sufficient number of tablets to obtain an average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction.
-
Cool the solution to room temperature and dilute to the mark with diluent.
-
Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.
Method Validation Protocol
The developed method should be validated according to ICH Q2(R1) guidelines. The following parameters are critical for validation.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies. | No interference from blank or placebo at the retention time of Renzapride. Peak purity of Renzapride must pass in stressed samples. |
| Linearity | Prepare at least five concentrations across the range of 50% to 150% of the working concentration. | Correlation coefficient (R²) > 0.999. |
| Accuracy (Recovery) | Spike placebo with Renzapride at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | - System: Six replicate injections of the standard. - Method: Six separate sample preparations. - Intermediate: Repeat method precision on a different day with a different analyst. | %RSD < 2.0% for all precision tests. |
| Limit of Detection (LOD) | Based on the signal-to-noise ratio (S/N) of 3:1. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on the signal-to-noise ratio (S/N) of 10:1. | To be determined experimentally; precision at LOQ should be acceptable (%RSD < 10%). |
| Robustness | Vary key parameters: Flow rate (±0.1 mL/min), Column Temperature (±5°C), pH of Mobile Phase A (±0.2). | System suitability parameters should remain within acceptable limits. |
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, forced degradation studies must be performed on the Renzapride drug substance.
-
Acid Hydrolysis: Reflux 10 mg of Renzapride in 10 mL of 0.1 N HCl at 80°C for 2 hours. Neutralize the solution before dilution.
-
Base Hydrolysis: Reflux 10 mg of Renzapride in 10 mL of 0.1 N NaOH at 80°C for 2 hours. Neutralize the solution before dilution.
-
Oxidative Degradation: Treat 10 mg of Renzapride with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Renzapride powder to 105°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose solid Renzapride powder to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
After exposure, prepare solutions of the stressed samples at a target concentration (e.g., 100 µg/mL) and analyze them using the HPLC method. The chromatograms should be evaluated for the resolution between the parent Renzapride peak and any degradation product peaks.
Visualizations
References
Application Note: High-Throughput Quantitation of Renzapride Hydrochloride in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Renzapride hydrochloride in human plasma. The described protocol employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. All experimental protocols and quantitative data are presented herein.
Introduction
Renzapride is a substituted benzamide (B126) with dual activity as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist, making it a therapeutic candidate for gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C). To support clinical and preclinical development, a reliable and high-throughput bioanalytical method for the quantification of Renzapride in plasma is essential. This document provides a comprehensive protocol for the analysis of Renzapride in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental
-
This compound reference standard (purity ≥98%)
-
Renzapride-d4 hydrochloride (Internal Standard, IS) (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source was used for analysis. The liquid chromatography system consisted of a binary pump, an autosampler, and a column oven.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Compound |
| Renzapride | |
| Renzapride-d4 (IS) |
Note: The molecular weight of Renzapride free base is 323.82 g/mol . The precursor ion [M+H]⁺ is therefore approximately m/z 324.1.
Stock solutions of Renzapride and Renzapride-d4 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield final concentrations ranging from 0.1 to 100 ng/mL. Quality control (QC) samples were prepared in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ, 0.1 ng/mL), Low QC (LQC, 0.3 ng/mL), Medium QC (MQC, 30 ng/mL), and High QC (HQC, 80 ng/mL).
The internal standard working solution was prepared by diluting the IS stock solution to a final concentration of 50 ng/mL in acetonitrile.
A protein precipitation method was employed for the extraction of Renzapride and the internal standard from human plasma.
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (50 ng/mL Renzapride-d4 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.
Method Validation Results
The bioanalytical method was validated according to regulatory guidelines. The validation parameters assessed included selectivity, linearity, precision, accuracy, recovery, and matrix effect.
No significant interfering peaks from endogenous plasma components were observed at the retention times of Renzapride and the internal standard in six different lots of blank human plasma.
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. A linear regression with a 1/x² weighting factor provided the best fit, with a correlation coefficient (r²) consistently greater than 0.99. The LLOQ was established at 0.1 ng/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.
Table 3: Calibration Curve Summary
| Parameter | Result |
| Concentration Range (ng/mL) | 0.1 - 100 |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
The intra- and inter-day precision and accuracy were evaluated by analyzing six replicates of QC samples at four concentration levels. The results are summarized in Table 4.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 6.8 | 105.2 | 8.5 | 103.7 |
| LQC | 0.3 | 5.2 | 98.7 | 6.1 | 101.5 |
| MQC | 30 | 3.9 | 102.1 | 4.5 | 99.8 |
| HQC | 80 | 3.1 | 97.5 | 3.8 | 98.2 |
| %CV = Coefficient of Variation |
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The results are presented in Table 5.
Table 5: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 92.5 | 97.8 |
| HQC | 80 | 94.1 | 99.2 |
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample collection to final data interpretation. The use of an internal standard is a critical step that corrects for variability throughout the process.
Caption: Logical relationship demonstrating how the internal standard corrects for variability.
Conclusion
The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantitation of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method has been successfully validated and is suitable for supporting pharmacokinetic and clinical studies of Renzapride.
Renzapride Hydrochloride: Application Notes and Protocols for In Vivo Animal Models of Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of food from the stomach in the absence of any mechanical obstruction. This condition manifests through a constellation of symptoms including nausea, vomiting, early satiety, bloating, and abdominal pain, significantly impairing quality of life. The development of effective and safe prokinetic agents remains a critical unmet need in the management of gastroparesis.
Renzapride (B52152) hydrochloride is a substituted benzamide (B126) with a dual mechanism of action as a full agonist of the serotonin (B10506) 5-HT4 receptor and an antagonist of the 5-HT3 receptor.[1][2][3][4][5][6][7][8] This pharmacological profile suggests its potential as a prokinetic agent to enhance gastrointestinal motility. In preclinical and clinical studies, renzapride has been investigated for its therapeutic efficacy in gastrointestinal disorders, including irritable bowel syndrome and gastroparesis.[5][7][9][10] These application notes provide detailed protocols for the in vivo evaluation of renzapride hydrochloride in established animal models of gastroparesis, offering a framework for preclinical research and drug development.
Mechanism of Action of this compound
Renzapride's prokinetic effects are mediated through its interaction with two key serotonin receptor subtypes in the enteric nervous system:
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on presynaptic cholinergic neurons enhances the release of acetylcholine (B1216132) (ACh). Increased ACh levels stimulate smooth muscle contraction in the gastric wall, thereby promoting gastric motility and accelerating gastric emptying.[6][8][9]
-
5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors is known to have antiemetic effects, which can help alleviate nausea and vomiting associated with gastroparesis.[6][8][9]
This dual mechanism suggests that renzapride may not only improve gastric emptying but also address some of the most distressing symptoms of gastroparesis.
Experimental Protocols
The following protocols describe the induction of gastroparesis in canine and rodent models and the subsequent evaluation of this compound.
Protocol 1: Alpha 2-Adrenergic Agonist-Induced Gastroparesis in Dogs
This model utilizes an alpha 2-adrenergic agonist to transiently inhibit antroduodenal motility and delay gastric emptying, mimicking gastroparesis.[11]
Materials:
-
Beagle dogs
-
Alpha 2-adrenergic agonist (e.g., SC-39585A)[11]
-
This compound
-
Vehicle for drug administration (e.g., sterile saline)
-
Solid and liquid test meals (radiolabeled for scintigraphy)
-
Gamma camera for scintigraphy
Procedure:
-
Animal Preparation: Fast dogs overnight with free access to water.
-
Induction of Gastroparesis: Administer the alpha 2-adrenergic agonist SC-39585A at a dose of 30-100 µg/kg subcutaneously (s.c.) to induce delayed gastric emptying.[11]
-
Drug Administration:
-
Administer this compound intravenously (i.v.) at a dose of 100 µg/kg.[11]
-
For oral administration studies, administer this compound in an appropriate formulation.
-
The control group receives the vehicle.
-
-
Gastric Emptying Measurement (Scintigraphy):
-
Following drug or vehicle administration, provide a radiolabeled solid or liquid meal.
-
Acquire images using a gamma camera at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.
-
Calculate the percentage of gastric retention at each time point.
-
Protocol 2: Streptozotocin (STZ)-Induced Diabetic Gastroparesis in Rats
This model mimics gastroparesis secondary to type 1 diabetes, a common clinical scenario.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), cold
-
Blood glucose meter and strips
-
This compound
-
Vehicle for drug administration (e.g., sterile water or saline)
-
Glass beads (as a solid meal marker)[2]
Procedure:
-
Induction of Diabetes:
-
Confirmation of Diabetes and Gastroparesis:
-
Monitor blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels consistently >250 mg/dL are considered diabetic.[1]
-
Allow several weeks for gastroparesis to develop. Confirm delayed gastric emptying in a subset of diabetic animals compared to non-diabetic controls.
-
-
Drug Administration:
-
Based on studies with similar substituted benzamides, a dose range of 1-10 mg/kg of this compound administered orally (p.o.) or subcutaneously (s.c.) can be investigated.[2] A dose-response study is recommended.
-
The control group receives the vehicle.
-
-
Gastric Emptying Measurement (Glass Bead Method): [2]
-
Fast diabetic rats overnight.
-
Administer this compound or vehicle.
-
After a set time (e.g., 30 minutes), administer a specific number of glass beads (e.g., 10) via oral gavage.
-
Euthanize the rats at a predetermined time point (e.g., 60 minutes) after bead administration.
-
Carefully dissect the stomach, and count the number of beads remaining.
-
Calculate the percentage of gastric emptying.
-
Data Presentation
The following tables are structured to present quantitative data from in vivo studies of this compound in animal models of gastroparesis. Note: Specific quantitative data for renzapride's effect on gastric emptying in these models is limited in publicly available literature; these tables provide a template for data organization.
Table 1: Effect of this compound on Gastric Emptying in the Alpha 2-Adrenergic Agonist-Induced Gastroparesis Dog Model
| Treatment Group | Route of Administration | Dose (µg/kg) | Gastric Retention of Solid Meal at 2h (%) | Gastric Retention of Liquid Meal at 2h (%) |
| Control (Vehicle) | i.v. | - | Data to be filled | Data to be filled |
| Renzapride HCl | i.v. | 100 | Data to be filled | Data to be filled |
| Control (Vehicle) | p.o. | - | Data to be filled | Data to be filled |
| Renzapride HCl | p.o. | Specify Dose | Data to be filled | Data to be filled |
Table 2: Effect of this compound on Gastroduodenal Motility in Dogs
| Treatment Group | Route of Administration | Dose (mg) | Antral Contractile Activity (% of Phase III) | Duodenal Contractile Activity (% of Phase III) |
| Control (Interdigestive State) | i.v. | - | 0.7 ± 0.4 | 0.2 ± 0.1 |
| Renzapride HCl | i.v. | 5 | 44.9 ± 4.6 | 34.2 ± 2.2 |
Data from Song et al., 1997[14]
Table 3: Effect of this compound on Gastric Emptying in the STZ-Induced Diabetic Gastroparesis Rat Model
| Treatment Group | Route of Administration | Dose (mg/kg) | Gastric Emptying of Glass Beads (%) |
| Non-Diabetic Control | Specify Route | - | Data to be filled |
| Diabetic Control (Vehicle) | Specify Route | - | Data to be filled |
| Renzapride HCl | Specify Route | Dose 1 | Data to be filled |
| Renzapride HCl | Specify Route | Dose 2 | Data to be filled |
| Renzapride HCl | Specify Route | Dose 3 | Data to be filled |
Conclusion
The provided protocols and application notes serve as a comprehensive guide for the preclinical evaluation of this compound in relevant in vivo animal models of gastroparesis. The dual mechanism of action of renzapride as a 5-HT4 agonist and 5-HT3 antagonist makes it a compelling candidate for further investigation. Rigorous and standardized preclinical studies are essential to elucidate its therapeutic potential and to inform the design of future clinical trials for the treatment of gastroparesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of gastroprokinetic agents on gastroparesis in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The effects of renzapride, a novel prokinetic agent, in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pilot study of the efficacy of renzapride on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha 2-adrenergic model of gastroparesis: validation with renzapride, a stimulator of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. Effect of cisapride and renzapride on gastrointestinal motility and plasma motilin concentration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Functional Characterization of 5-HT4 Receptor Agonism using Renzapride Hydrochloride
For Research Use Only.
Introduction
The serotonin (B10506) 4 (5-HT4) receptor, a Gs alpha subunit-coupled G protein-coupled receptor (GPCR), is a key regulator of various physiological processes, particularly gastrointestinal motility and cognitive functions. Activation of the 5-HT4 receptor initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). Renzapride (B52152) is a potent and full agonist of the 5-HT4 receptor, also exhibiting antagonist activity at the 5-HT3 receptor.[1][2] These application notes provide a detailed protocol for a functional assay to characterize the activity of Renzapride hydrochloride at the 5-HT4 receptor by measuring intracellular cAMP accumulation in a cellular model.
This compound Properties
This compound is a benzamide (B126) derivative with the following properties:
| Property | Value |
| IUPAC Name | 4-amino-N-((1R,4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide hydrochloride |
| CAS Number | 109872-41-5[3][][5][6][7] |
| Molecular Formula | C₁₆H₂₃Cl₂N₃O₂[3][][6] |
| Molecular Weight | 360.28 g/mol [3][][8] |
| Mechanism of Action | Full 5-HT4 receptor agonist, 5-HT3 receptor antagonist[1][7] |
Quantitative Data Summary
The following table summarizes the binding affinity of Renzapride for the 5-HT4 receptor. The functional potency (EC50) can be determined using the protocol outlined below.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| Renzapride | Guinea-pig 5-HT4 | Ki | 477 | [1] |
| Renzapride | Cloned human 5-HT4 | Ki | 115 | [] |
Signaling Pathway and Experimental Workflow
Activation of the 5-HT4 receptor by an agonist like Renzapride initiates a well-defined signaling cascade, which can be interrogated using a cell-based functional assay.
References
- 1. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Renzapride - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Renzapride Hydrochloride Dose-Response Studies in Isolated Guinea Pig Ileum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renzapride (B52152) is a substituted benzamide (B126) with prokinetic properties, acting as a dual 5-HT4 receptor agonist and 5-HT3 receptor antagonist.[1] Its activity on 5-HT4 receptors is of particular interest for its potential therapeutic applications in gastrointestinal motility disorders. The isolated guinea pig ileum is a classical and valuable ex vivo model for studying the effects of serotonergic agents on intestinal contractility. This document provides detailed application notes and protocols for conducting dose-response studies of renzapride hydrochloride in this model system.
Data Presentation
| Parameter | Value | Species/Tissue | Assay | Reference |
| -log EC50 (cAMP formation) | 6.8 | Rat Oesophagus | Stimulation of cAMP formation | [2] |
| Potency Rank (Peristaltic Reflex) | Renzapride > Cisapride > BRL 20627 > (+/-)-Zacopride > Metoclopramide | Guinea Pig Ileum | Stimulation of peristaltic reflex | [1] |
| Potency Rank (Contractile Force) | 5-HT > Renzapride > Cisapride > 5-CT | Species not specified | Increase in contractile force | [2] |
Experimental Protocols
This section outlines a comprehensive protocol for investigating the dose-response relationship of this compound on the contractility of the isolated guinea pig ileum.
Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
This compound
-
5-Hydroxytryptamine (5-HT) as a reference agonist
-
Distilled, deionized water
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Histamine
-
Atropine
-
Mepyramine
Equipment
-
Organ bath system with thermostatic control (37°C)
-
Isometric force transducer
-
Data acquisition system and software
-
Dissection tools (scissors, forceps)
-
Syringes and needles
-
pH meter
Protocol for Isolated Guinea Pig Ileum Preparation
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a guinea pig by a method approved by the institutional animal care and use committee.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the caecum and identify the terminal ileum.
-
Carefully excise a segment of the ileum (approximately 10-15 cm from the ileo-caecal junction).
-
Place the excised tissue in a petri dish containing Krebs-Henseleit solution pre-gassed with carbogen at room temperature.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution using a syringe to remove any remaining contents.
-
Dissect the ileum into segments of approximately 2-3 cm in length.
-
-
Tissue Mounting:
-
Tie one end of an ileum segment to a tissue holder at the bottom of the organ bath chamber.
-
Tie the other end to an isometric force transducer using surgical silk.
-
Mount the tissue in the organ bath chamber containing Krebs-Henseleit solution, continuously gassed with carbogen and maintained at 37°C.
-
Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes. During this period, replace the Krebs-Henseleit solution every 15 minutes.
-
Dose-Response Curve Generation
-
Baseline Recording:
-
After the equilibration period, record the baseline isometric contractions for 10-15 minutes to ensure stability.
-
-
Construction of Cumulative Concentration-Response Curve:
-
Prepare a stock solution of this compound in distilled water or an appropriate solvent.
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase in logarithmic increments (e.g., to 3 nM, 10 nM, 30 nM, etc.) until a maximal response is achieved or a plateau is observed.
-
Allow the response to each concentration to stabilize before adding the next concentration (typically 2-3 minutes).
-
Record the contractile response (increase in tension in grams) at each concentration.
-
-
Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximal response obtained with a reference agonist like acetylcholine or 5-HT.
-
Plot the percentage of maximal response against the logarithm of the renzapride concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (the concentration of renzapride that produces 50% of the maximal response) and the Emax (maximal effect).
-
Mandatory Visualizations
Signaling Pathway of Renzapride in Guinea Pig Ileum
Caption: Renzapride's dual mechanism of action in the guinea pig ileum.
Experimental Workflow for Renzapride Dose-Response Study
Caption: Workflow for isolated guinea pig ileum dose-response assay.
References
Application Notes and Protocols for Clinical Trial Design: Renzapride Hydrochloride in Constipation-Predominant Irritable Bowel Syndrome (IBS-C)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and implementing a robust clinical trial to evaluate the efficacy and safety of Renzapride hydrochloride for the treatment of constipation-predominant Irritable Bowel Syndrome (IBS-C). The protocols outlined below are based on current regulatory guidance and established best practices in gastroenterology clinical research.
Introduction
This compound is a dual-action prokinetic agent, functioning as a full agonist of the serotonin (B10506) 5-HT4 receptor and an antagonist of the 5-HT3 receptor.[1][2][3][4][5] This unique mechanism of action is hypothesized to address key pathophysiological aspects of IBS-C by both accelerating gastrointestinal transit and potentially modulating visceral sensation.[5][6][7] Clinical trials are essential to determine the therapeutic benefit and safety profile of Renzapride in the target patient population.
Mechanism of Action: Signaling Pathways
Renzapride's therapeutic potential in IBS-C stems from its modulation of two critical serotonin receptor subtypes in the enteric nervous system.
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons is known to stimulate peristalsis and intestinal secretion, thereby promoting gastrointestinal motility.[2]
-
5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors can reduce visceral hypersensitivity, a key contributor to abdominal pain in IBS, and may also slow colonic transit, which in the case of a potent prokinetic agent, could mitigate the risk of diarrhea.[2]
Clinical Trial Design: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study
This protocol outlines a Phase III clinical trial to assess the efficacy and safety of Renzapride in adult women with IBS-C. A focus on female participants is suggested by some earlier studies indicating a potentially greater treatment effect in this demographic.[8]
Study Objectives
-
Primary Objective: To evaluate the efficacy of Renzapride compared to placebo in improving the overall symptoms of IBS-C.
-
Secondary Objectives:
-
To assess the effect of Renzapride on individual IBS-C symptoms, including abdominal pain, bloating, stool frequency, and stool consistency.
-
To evaluate the safety and tolerability of Renzapride.
-
To measure the impact of Renzapride on gastrointestinal transit time.
-
Study Endpoints
The selection of endpoints is guided by FDA recommendations for IBS-C clinical trials.[1][9]
| Endpoint Type | Endpoint | Assessment Tool/Method |
| Primary | Proportion of monthly responders (improvement in both abdominal pain and stool frequency for at least 2 of 4 weeks) | Daily electronic patient diary |
| Secondary | Change from baseline in the weekly average of the daily worst abdominal pain score | 11-point Numeric Rating Scale (NRS) |
| Change from baseline in the number of complete spontaneous bowel movements (CSBMs) per week | Daily electronic patient diary | |
| Change from baseline in stool consistency | Bristol Stool Form Scale (BSFS) | |
| Change from baseline in bloating severity | Daily electronic patient diary with a numeric rating scale | |
| Overall and segmental colonic transit time | Gastrointestinal Transit Scintigraphy | |
| Safety | Incidence and severity of adverse events (AEs) | Investigator assessment and patient reporting |
| Clinically significant changes in laboratory values, vital signs, and electrocardiograms (ECGs) | Standard clinical procedures |
Patient Population: Inclusion and Exclusion Criteria
The following criteria are proposed for patient enrollment:
| Criteria | |
| Inclusion | • Female, 18-65 years of age. |
| • Diagnosis of IBS-C according to Rome IV criteria. | |
| • Average of <3 complete spontaneous bowel movements (CSBMs) per week during the 2-week run-in period. | |
| • Average weekly score for worst abdominal pain of ≥3.0 on an 11-point NRS during the 2-week run-in period. | |
| • Willing and able to provide informed consent and comply with study procedures. | |
| Exclusion | • History of major gastrointestinal surgery that could affect motility. |
| • Evidence of organic gastrointestinal disease, including inflammatory bowel disease or celiac disease. | |
| • Uncontrolled medical conditions. | |
| • Use of medications that could significantly alter gastrointestinal motility or pain perception within 2 weeks of randomization. | |
| • Pregnancy or lactation. |
Experimental Protocols
Patient-Reported Outcomes (PROs) Assessment
Protocol: Daily Electronic Diary
-
Implementation: Patients will be provided with a handheld electronic device to record their symptoms daily.
-
Bowel Movement Module (Event-Driven):
-
Evening Module (Once Daily):
-
Patients will be prompted each evening to answer the following questions:
-
"On a scale of 0 to 10, where 0 is 'no pain' and 10 is 'the worst pain imaginable', what was your worst abdominal pain in the last 24 hours?"[1][4][13][14][15][16]
-
"On a scale of 0 to 10, where 0 is 'no bloating' and 10 is 'the worst bloating imaginable', what was your worst bloating in the last 24 hours?"
-
-
Gastrointestinal Transit Scintigraphy
Protocol: Whole Gut Transit Scintigraphy
-
Patient Preparation:
-
Patients must fast for at least 8 hours prior to the study.
-
Medications affecting gastrointestinal motility should be discontinued (B1498344) for a specified period before the test.
-
-
Radiolabeled Meal:
-
A standardized meal (e.g., low-fat egg substitute) is labeled with 99mTc-sulfur colloid.
-
The meal is ingested by the patient within 10 minutes.
-
-
Imaging:
-
Anterior and posterior images of the abdomen are acquired at baseline and at 1, 2, 4, 24, and 48 hours post-ingestion.
-
A gamma camera is used to detect the distribution of the radiotracer.
-
-
Data Analysis:
-
Regions of interest are drawn around the stomach, small bowel, and colon on the acquired images.
-
The geometric mean of counts in each region is calculated to correct for tissue attenuation.
-
Gastric emptying, small bowel transit, and colonic transit times are calculated based on the movement of the radiotracer through the gastrointestinal tract.
-
Data Presentation
All quantitative data from the clinical trial should be summarized in tables for clear comparison between the Renzapride and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Renzapride (n=) | Placebo (n=) |
| Age (years), mean (SD) | ||
| Duration of IBS-C (years), mean (SD) | ||
| Weekly CSBMs, mean (SD) | ||
| Worst Abdominal Pain (0-10), mean (SD) | ||
| Bloating Severity (0-10), mean (SD) |
Table 2: Efficacy Endpoints at Week 12
| Endpoint | Renzapride (n=) | Placebo (n=) | p-value |
| Monthly Responders, n (%) | |||
| Change in Weekly CSBMs, mean (SD) | |||
| Change in Worst Abdominal Pain, mean (SD) | |||
| Change in Bloating Severity, mean (SD) |
Table 3: Gastrointestinal Transit Time at Week 12
| Parameter | Renzapride (n=) | Placebo (n=) | p-value |
| Gastric Emptying T50 (minutes), mean (SD) | |||
| Small Bowel Transit Time (minutes), mean (SD) | |||
| Colonic Transit at 24h (Geometric Center), mean (SD) | |||
| Colonic Transit at 48h (Geometric Center), mean (SD) |
Table 4: Summary of Treatment-Emergent Adverse Events
| Adverse Event | Renzapride (n=) | Placebo (n=) |
| Any AE, n (%) | ||
| Diarrhea, n (%) | ||
| Nausea, n (%) | ||
| Headache, n (%) | ||
| Serious AEs, n (%) |
Conclusion
This comprehensive set of application notes and protocols provides a robust framework for the clinical development of this compound for IBS-C. Adherence to these guidelines will ensure the collection of high-quality data to rigorously evaluate the efficacy and safety of this promising therapeutic agent.
References
- 1. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut [jnmjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Enteric nervous system: sensory transduction, neural circuits and gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring IBS patient reported outcomes with an abdominal pain numeric rating scale: results from the proof cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snmmi.org [snmmi.org]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. Activation of 5-HT4 receptors facilitates neurogenesis of injured enteric neurons at an anastomosis in the lower gut - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 11. Validation of the Abdominal Pain Index Using a Revised Scoring Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Numeric Rating Scale (NRS-11) - Canadian Physiotherapy Association [physiotherapy.ca]
- 13. Numeric Pain Rating Scale | RehabMeasures Database [sralab.org]
- 14. Pain Rating Scale [myhealth.alberta.ca]
- 15. Effects of 5-HT3 Antagonists on Symptom Relief and Constipation in Non-constipated Irritable Bowel Syndrome: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-Bowel and Colon Transit | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
Application Notes & Protocols: Formulation of Renzapride Hydrochloride for Oral Administration in Rodents
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide detailed protocols for the preparation and oral administration of Renzapride hydrochloride in rodent models. Renzapride is a gastrointestinal prokinetic agent that functions as a dual-action 5-HT4 receptor agonist and 5-HT3 receptor antagonist.[1][2] Proper formulation and administration are critical for achieving accurate and reproducible results in preclinical studies. This document outlines the physicochemical properties of this compound, provides guidance on vehicle selection, and offers step-by-step protocols for creating stable formulations and performing oral gavage in mice and rats.
This compound: Physicochemical Properties and Solubility
This compound is a substituted benzamide (B126) being investigated for its therapeutic effects on gastrointestinal motility.[3][4] Understanding its physical and chemical characteristics is essential for developing appropriate oral formulations.
Table 1: Physicochemical Properties of Renzapride
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide | [5] |
| Molecular Formula | C₁₆H₂₂ClN₃O₂ (Free Base) | [5] |
| Molecular Weight | 323.82 g/mol (Free Base) | [5] |
| CAS Number | 112727-80-7 (Free Base), 109872-41-5 (Hydrochloride) | [3][5] |
| Mechanism of Action | Full 5-HT4 receptor agonist, partial 5-HT3 receptor antagonist |[2][5] |
Table 2: Solubility of Renzapride
| Solvent / Vehicle System | Concentration | Observations | Reference |
|---|---|---|---|
| DMSO | 25 mg/mL (77.20 mM) | Requires ultrasonic assistance. | [6][7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.72 mM) | Clear solution. | [7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.72 mM) | Clear solution. | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (7.72 mM) | Suspended solution; requires ultrasonic assistance. |[7] |
Mechanism of Action: Signaling Pathway
Renzapride's prokinetic effects are primarily mediated through its interaction with serotonin (B10506) receptors in the gastrointestinal tract. As a 5-HT4 receptor agonist, it stimulates the release of acetylcholine, which enhances peristalsis.[1] Concurrently, its 5-HT3 receptor antagonist activity contributes to its anti-emetic properties.[1]
Experimental Protocols
Protocol for Vehicle Selection and Formulation
The choice of vehicle is critical and depends on the physicochemical properties of the drug, the required dose volume, and the duration of the study.[8] Aqueous vehicles are preferred, but co-solvents or suspensions may be necessary for poorly soluble compounds like Renzapride.
4.1.1 Recommended Vehicles for Rodent Oral Dosing
-
Aqueous Solutions: For water-soluble compounds.
-
Aqueous Suspensions: 0.5% (w/v) Methylcellulose (MC) or 0.5% (w/v) Carboxymethylcellulose (CMC) are commonly used and well-tolerated.[9][10]
-
Co-Solvent Systems: For poorly soluble compounds. A system of DMSO, PEG300, and Tween-80 in saline is effective for Renzapride.[7] Note that DMSO concentrations should generally be kept low (e.g., ≤10%) to avoid toxicity.[11][12]
-
Lipid/Oil-Based Vehicles: Corn oil or sesame oil can be used for highly lipophilic compounds.[7][10]
4.1.2 Formulation Workflow
The following diagram outlines the general workflow for preparing a this compound formulation.
4.1.3 Protocol: Preparation of Renzapride in a Co-Solvent Vehicle (1 mg/mL)
This protocol is based on a vehicle known to effectively solubilize Renzapride.[7]
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dose volume (e.g., 10 mL/kg).
-
Prepare the Vehicle:
-
For a final volume of 10 mL, combine the following in a sterile tube:
-
1 mL Dimethyl sulfoxide (B87167) (DMSO)
-
4 mL Polyethylene glycol 300 (PEG300)
-
0.5 mL Tween-80
-
-
-
Dissolve Renzapride HCl:
-
Weigh 10 mg of this compound.
-
Add the Renzapride powder to the 1 mL of DMSO from the vehicle preparation.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved.
-
-
Final Formulation:
-
Add the PEG300 and Tween-80 mixture to the Renzapride/DMSO solution.
-
Add 4.5 mL of sterile saline to bring the total volume to 10 mL.
-
Vortex thoroughly to ensure a homogenous, clear solution.
-
-
Storage: Store the formulation as per stability data; for stock solutions in solvent, storage at -20°C for 1 month or -80°C for 6 months is recommended.[6][7] Prepare fresh dosing solutions daily if stability is unknown.
Protocol for Oral Administration (Gavage) in Rodents
Oral gavage is a common method for precise oral dosing in rodents.[13][14] It should only be performed by trained personnel to minimize animal stress and prevent injury.[13][15]
4.2.1 Recommended Gavage Volumes and Needle Sizes
Adherence to recommended volumes is crucial to prevent reflux and aspiration.[13]
Table 3: Recommended Maximum Oral Gavage Volumes
| Species | Body Weight | Maximum Volume (mL/kg) | Reference |
|---|---|---|---|
| Mouse | Adult | 10 mL/kg | [15][16] |
| Rat | Adult | 10-20 mL/kg | [16] |
Note: The lowest effective volume should always be used. Reduce volume for pregnant animals.[13]
Table 4: Recommended Gavage Needle Sizes
| Species | Body Weight | Gauge | Length | Ball Diameter | Reference |
|---|---|---|---|---|---|
| Mouse | >14 g | 20-22 G | ~3.8 cm (1.5 in) | ~2.25 mm | [15] |
| Rat | Adult | 16-18 G | ~5-7.5 cm (2-3 in) | - | [16] |
Note: Flexible plastic or curved metal needles with a ball tip are recommended.[16]
4.2.2 Oral Gavage Workflow
4.2.3 Step-by-Step Oral Gavage Protocol
-
Preparation:
-
Weigh the animal and calculate the precise volume of the Renzapride formulation to be administered.[13]
-
Draw the calculated volume into an appropriately sized syringe attached to a sterile, correctly sized gavage needle.
-
Measure the gavage needle against the animal from the corner of the mouth to the last rib (xyphoid process) and mark the needle; do not insert it past this mark to avoid stomach perforation.[16][17]
-
-
Restraint:
-
Mouse: Scruff the mouse firmly, grasping the skin over the shoulders to immobilize the head and extend the neck.[18]
-
Rat: Grasp the rat around the thoracic region, using your fingers to keep the forelegs out of the way and immobilize the head.[18]
-
The head and neck should be extended to create a straight line to the esophagus.[16]
-
-
Needle Insertion:
-
Gently insert the ball-tipped needle into the diastema (the gap behind the incisors).[15]
-
Advance the needle along the roof of the mouth and over the base of the tongue. The animal should swallow as the tube passes into the esophagus.[13]
-
CRITICAL: Never force the needle. If any resistance is met, withdraw immediately and reposition for another attempt. Resistance may indicate entry into the trachea.[13][16]
-
-
Administration:
-
Withdrawal and Monitoring:
-
After administration, withdraw the needle slowly and smoothly along the same path of insertion.[15]
-
Return the animal to its home cage and monitor closely for 5-10 minutes for any signs of respiratory distress (e.g., gasping, blue mucous membranes).[16]
-
Continue to monitor the animal 12-24 hours post-dosing.[16]
-
Alternative Oral Dosing Methods
While oral gavage is standard for precise dosing, alternative, less stressful methods may be suitable depending on the experimental design. These include:
-
Voluntary Consumption in Palatable Vehicles: Mixing the compound in flavored gelatin, nut butter, or other palatable treats can be effective for voluntary ingestion, though dose accuracy may be less precise.[13][14][19][20]
-
Dosing in Drinking Water or Chow: For chronic studies, incorporating the drug into the animal's water or custom-made chow can be a low-stress option, but intake must be carefully monitored.[13]
References
- 1. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 2. Renzapride - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renzapride | C16H22ClN3O2 | CID 119574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. instechlabs.com [instechlabs.com]
- 19. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Renzapride Hydrochloride in Serotonin Receptor Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of renzapride (B52152) hydrochloride in radioligand binding assays for various serotonin (B10506) (5-HT) receptors. This document includes a summary of binding affinity data, detailed experimental protocols for competitive binding assays, and diagrams illustrating the experimental workflow and the compound's mechanism of action.
Introduction
Renzapride is a substituted benzamide (B126) that has been characterized as a potent and selective ligand for serotonin receptors.[1][2] It primarily acts as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2][3] This dual activity has led to its investigation as a prokinetic agent for the treatment of gastrointestinal disorders, such as constipation-predominant irritable bowel syndrome (IBS-C).[4][5][6] Radioligand binding assays are a fundamental tool for characterizing the affinity and selectivity of compounds like renzapride for their target receptors.[7][8][9]
Data Presentation: Renzapride Binding Affinity for Serotonin Receptors
The following table summarizes the binding affinities (Ki) of renzapride and its related compounds for various human and animal serotonin receptor subtypes as determined by in vitro radioligand binding inhibition studies.[1]
| Compound | Receptor Subtype | Species | Ki (nmol/L) |
| Renzapride (racemic) | 5-HT3 | Human (cloned) | 17 |
| 5-HT4 | Guinea-pig | 477 | |
| 5-HT4 | Rat (cloned) | 243 [10] | |
| 5-HT2A | Human (cloned) | Micromolar affinity [1] | |
| 5-HT2B | Human (cloned) | 667 | |
| 5-HT2C | Human (cloned) | Micromolar affinity [1] | |
| (+) Renzapride | 5-HT3 | Human (cloned) | High affinity [1] |
| 5-HT4 | Guinea-pig | 138-477 [1] | |
| 5-HT2B | Human (cloned) | 760 | |
| (-) Renzapride | 5-HT3 | Human (cloned) | High affinity [1] |
| 5-HT4 | Guinea-pig | 138-477 [1] | |
| 5-HT2B | Human (cloned) | 481 | |
| Renzapride N-oxide | 5-HT3 | Human (cloned) | 1980 |
| 5-HT4 | Guinea-pig | >10,000 | |
| 5-HT2A, 2B, 2C | Human (cloned) | >10,000 |
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as renzapride hydrochloride, for a specific serotonin receptor subtype. This protocol is a generalized procedure based on standard practices.[11]
Objective:
To determine the inhibitory constant (Ki) of this compound for a specific serotonin receptor subtype by measuring its ability to compete with a known radioligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human serotonin receptor of interest (e.g., HEK293 cells) or homogenized tissue known to express the receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [3H]-GR113808 for 5-HT4 receptors).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor with high affinity.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
1. Membrane Preparation: a. Thaw the frozen cell membrane preparation on ice. b. Resuspend the membranes in the assay buffer. c. Determine the protein concentration using a standard protein assay (e.g., BCA assay). d. Dilute the membrane preparation in assay buffer to achieve a final concentration of 50-120 µg of protein per well.[11]
2. Assay Setup: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: 150 µL of membrane preparation + 50 µL of assay buffer + 50 µL of radioligand.
- Non-specific Binding: 150 µL of membrane preparation + 50 µL of non-specific binding control + 50 µL of radioligand.
- Test Compound: 150 µL of membrane preparation + 50 µL of this compound (at various concentrations) + 50 µL of radioligand.
3. Incubation: a. Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]
4. Filtration: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. b. Wash the filters four times with ice-cold wash buffer to remove any unbound radioactivity.
5. Scintillation Counting: a. Dry the filters. b. Place each filter in a scintillation vial and add the scintillation cocktail. c. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
6. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of renzapride that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Renzapride's dual mechanism of action at serotonin receptors.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pilot study of the efficacy of renzapride on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. 5602 [pdspdb.unc.edu]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Assessing Renzapride Hydrochloride's Effect on Colonic Transit Using Scintigraphy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing scintigraphy to quantitatively assess the pharmacological effects of Renzapride hydrochloride on colonic transit. Renzapride, a dual-action 5-HT4 receptor agonist and 5-HT3 receptor antagonist, has shown potential in modulating gastrointestinal motility, particularly in conditions like constipation-predominant irritable bowel syndrome (IBS-C). Scintigraphy offers a robust and non-invasive method to visualize and quantify the prokinetic effects of this compound.
Introduction to Renzapride's Mechanism of Action
Renzapride's effects on colonic transit are primarily mediated through its interaction with two key serotonin (B10506) receptors in the enteric nervous system:
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons is believed to facilitate the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and enhances colonic motility, thereby accelerating transit.
-
5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors can reduce visceral hypersensitivity and nausea. While 5-HT3 antagonism alone can slow colonic transit, in the case of Renzapride, the prokinetic effects of 5-HT4 agonism appear to be dominant.
The interplay of these two mechanisms results in a net prokinetic effect, making Renzapride a candidate for treating disorders characterized by slow colonic transit.
Quantitative Data Summary
The following table summarizes the quantitative data from a key clinical study investigating the dose-dependent effect of Renzapride on colonic transit in patients with IBS-C, as measured by scintigraphy.
| Parameter | Placebo (n=12) | Renzapride 1 mg (n=12) | Renzapride 2 mg (n=12) | Renzapride 4 mg (n=12) | p-value (linear dose-response) |
| Geometric Center (GC) at 8 hours | 1.3 ± 0.2 | 1.6 ± 0.3 | 2.0 ± 0.4 | 2.4 ± 0.5 | 0.004 |
| Geometric Center (GC) at 24 hours | 2.5 ± 0.4 | 3.0 ± 0.5 | 3.4 ± 0.6 | 3.8 ± 0.5 | 0.056 |
| Ascending Colon (AC) Emptying t½ (hours) | 17.5 (median) | 12.0 (median) | 8.5 (median) | 5.0 (median) | 0.019 |
Data adapted from Camilleri M, et al. Clin Gastroenterol Hepatol. 2004.
Experimental Protocols
This section outlines the detailed methodology for conducting a scintigraphic assessment of Renzapride's effect on colonic transit.
Patient Preparation
-
Inclusion Criteria: Patients diagnosed with constipation-predominant IBS based on established criteria (e.g., Rome criteria).
-
Exclusion Criteria: History of major gastrointestinal surgery, use of medications known to affect colonic transit within a specified washout period (typically 48-72 hours), and pregnancy.
-
Diet: Patients should maintain a consistent diet during the study period and fast overnight before the administration of the radiolabeled meal.
-
Medication Washout: A washout period of at least 48 hours is required for any medications that could influence gastrointestinal motility (e.g., laxatives, prokinetics, anticholinergics).
Radiopharmaceutical Preparation
The most common method for assessing colonic transit involves the oral administration of a non-absorbable radiotracer.
-
Radiopharmaceutical: Indium-111 bound to diethylene triamine penta-acetic acid (¹¹¹In-DTPA) is a commonly used radiotracer due to its long half-life, which allows for imaging over several days.
-
Formulation: The ¹¹¹In-DTPA can be encapsulated in a pH-sensitive, delayed-release capsule designed to dissolve in the terminal ileum, delivering the radiotracer directly to the colon. Alternatively, it can be incorporated into a liquid component of a meal.
Study Design and Drug Administration
A double-blind, placebo-controlled, parallel-group design is recommended.
-
Baseline: A baseline scintigraphy study may be performed to establish individual colonic transit times before treatment.
-
Randomization: Patients are randomized to receive either placebo or a specific dose of this compound (e.g., 1 mg, 2 mg, or 4 mg) once daily for a predetermined period (e.g., 11-14 days).
-
Scintigraphy: On the final day of treatment, the colonic transit scintigraphy study is performed.
Scintigraphy Imaging Protocol
-
Gamma Camera: A dual-head gamma camera equipped with a medium-energy collimator is used.
-
Energy Windows: Dual energy windows are set for the photopeaks of ¹¹¹In (171 keV and 245 keV) with a 15-20% window.
-
Image Acquisition:
-
Anterior and posterior static images of the abdomen are acquired at multiple time points post-ingestion of the radiotracer.
-
Typical imaging times are 4, 8, 24, 48, and 72 hours.
-
Each static image is acquired for a preset duration (e.g., 5-10 minutes).
-
Patients should be positioned consistently for each imaging session.
-
Data Analysis
Quantitative analysis of colonic transit is primarily performed using the geometric center (GC) method.
-
Region of Interest (ROI) Definition: On the anterior and posterior images, ROIs are drawn around the following colonic segments:
-
Cecum-Ascending Colon (ROI 1)
-
Transverse Colon (ROI 2)
-
Descending Colon (ROI 3)
-
Rectosigmoid Colon (ROI 4)
-
Stool (if activity is outside the body)
-
-
Geometric Mean Calculation: The geometric mean of the counts in each ROI is calculated from the anterior (A) and posterior (P) images to correct for attenuation: Geometric Mean = √(A * P)
-
Decay Correction: All counts are corrected for the radioactive decay of ¹¹¹In.
-
Geometric Center (GC) Calculation: The GC is a weighted average of the counts in each colonic region, providing a single value representing the progression of the radiotracer through the colon. The formula is: GC = [ (Counts in ROI 1 * 1) + (Counts in ROI 2 * 2) + (Counts in ROI 3 * 3) + (Counts in ROI 4 * 4) + (Counts in Stool * 5) ] / Total Colonic Counts
-
Ascending Colon (AC) Emptying Half-Time (t½): This is calculated from the time-activity curve of the ascending colon ROI.
Visualizations
Signaling Pathway of Renzapride
Caption: Renzapride's dual-action signaling pathway.
Experimental Workflow for Scintigraphic Assessment
Caption: Workflow for assessing Renzapride's effect on colonic transit.
Logical Relationship for Geometric Center Calculation
Caption: Logical steps for calculating the Geometric Center (GC).
Troubleshooting & Optimization
Renzapride hydrochloride solubility and stability in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility and stability of Renzapride (B52152) hydrochloride in aqueous solutions. Due to the limited availability of specific public data on the aqueous solubility and degradation kinetics of Renzapride hydrochloride, this guide offers both the available information and detailed experimental protocols to enable researchers to determine these parameters in their own laboratories.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
Q2: How should I store this compound stock solutions?
A2: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2]
Q3: What is the known stability profile of this compound in aqueous solutions?
A3: Specific data on the degradation kinetics and pH-rate profile of this compound in aqueous solutions is not extensively published. However, studies on structurally related benzamide (B126) compounds, such as batanopride (B27454), suggest that stability is pH-dependent.[3] Batanopride hydrochloride shows optimal stability in the pH range of 4.5-5.5.[3] It is recommended to perform a stability study to determine the optimal pH for your experimental conditions.
Q4: I am observing precipitation when preparing my aqueous solution of this compound. What can I do?
A4: Precipitation can occur if the solubility limit is exceeded or due to the use of inappropriate solvents. If you are preparing aqueous dilutions from a DMSO stock, ensure the final concentration of DMSO is low enough to not cause precipitation of your compound in the aqueous buffer. Gentle heating and/or sonication may aid in dissolution.[1] For aqueous solutions, it is crucial to determine the solubility at the desired pH and temperature first.
Q5: How can I determine the solubility of this compound in my specific aqueous buffer?
A5: You can perform a shake-flask solubility experiment. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q6: How do I conduct a stability study for this compound in my formulation?
A6: A forced degradation study is recommended to understand the stability of this compound. This involves subjecting the compound in your desired aqueous solution to various stress conditions like acid, base, oxidation, heat, and light. The degradation can be monitored using a stability-indicating HPLC method. A general protocol is available in the "Experimental Protocols" section.
Data Presentation
Solubility Data
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Solubility | Observations |
| DMSO | 25 mg/mL (77.20 mM) | Ultrasonic treatment may be needed.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.72 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.72 mM) | Suspended solution, requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.72 mM) | Clear solution.[1] |
Table 2: Solubility of this compound Hydrate (Form II) in Aqueous Ethanol
| Water/Solvent Mixture | Solubility (mg/mL) |
| 1% water in ethanol | 9.0 |
| 5% water in ethanol | 17.5 |
| 10% water in ethanol | 21.2 |
| 1% water in Isopropyl alcohol | 1.1 |
Data from a patent document, specific conditions may apply.
Stability Data
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1][2] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1][2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the solubility of this compound at that specific pH and temperature.
Protocol 2: Forced Degradation Study in Aqueous Solution
-
Solution Preparation: Prepare a stock solution of this compound in the aqueous buffer of interest at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.
-
Oxidative Degradation: Add hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to light (e.g., ICH option 1 or 2).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent this compound from any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for each stress condition. This will provide an understanding of the degradation pathways and the stability of the compound under different conditions.
Mandatory Visualizations
Renzapride Signaling Pathways
Renzapride acts as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[4][5] The diagrams below illustrate the general signaling pathways associated with these receptors.
Caption: Renzapride's dual mechanism of action.
The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[6][7] This pathway is involved in various cellular responses, including neuronal excitation and gene transcription.[6] There is also evidence for a G-protein independent pathway involving the activation of Src tyrosine kinase.[7][8]
The 5-HT3 receptor is a ligand-gated ion channel.[9] Its activation by serotonin (B10506) normally leads to a rapid influx of cations (Na⁺, Ca²⁺), causing neuronal depolarization.[9][10] Renzapride, as an antagonist, blocks this channel, thereby inhibiting this excitatory signal.
Experimental Workflow
Caption: Workflow for solubility and stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renzapride - Wikipedia [en.wikipedia.org]
- 5. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 10. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Renzapride Hydrochloride Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Renzapride hydrochloride degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on its structure, which includes a benzamide, an aromatic amine, and a chlorinated aromatic ring, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide linkage is prone to cleavage under both acidic and basic conditions, which would be a primary degradation pathway.[1][2][3][4][5][6][7][8][9]
-
Oxidation: The aromatic amine and the electron-rich aromatic ring are potential sites for oxidation, which could lead to the formation of N-oxides and hydroxylated derivatives.[10][11][12][13][14]
-
Photodegradation: As a chlorinated aromatic compound, Renzapride may be susceptible to degradation upon exposure to light, potentially through dehalogenation or other radical-mediated reactions.[15][16][17][18][19]
Q2: What are the likely primary degradation products of this compound?
A2: While specific degradation products need to be confirmed experimentally, based on common degradation pathways for similar functional groups, the following are plausible primary degradation products:
-
DP-1 (Hydrolysis Product): 4-amino-5-chloro-2-methoxybenzoic acid, resulting from the cleavage of the amide bond.
-
DP-2 (Hydrolysis Product): 4-amino-1-azabicyclo[3.3.1]nonane, the other product of amide bond cleavage.
-
DP-3 (Oxidation Product): Renzapride N-oxide, formed by the oxidation of the tertiary amine in the bicyclic ring system.
-
DP-4 (Oxidative/Photolytic Product): De-chlorinated Renzapride, where the chlorine atom on the aromatic ring is replaced by a hydrogen atom.
-
DP-5 (Oxidative Product): Hydroxylated Renzapride, with a hydroxyl group added to the aromatic ring.
Q3: My chromatogram shows more degradation products than expected. What could be the reason?
A3: The presence of unexpected peaks could be due to several factors:
-
Secondary Degradation: Primary degradation products might be unstable under the stress conditions and degrade further into secondary products.
-
Interaction with Excipients: If you are analyzing a formulated product, the drug substance may be reacting with excipients.
-
Impurities in the Starting Material: The peaks might be impurities present in the initial this compound sample that are being separated under your analytical conditions.
-
Reaction with Buffer/Mobile Phase Components: Certain components of your analytical mobile phase or sample buffer could be reacting with the drug or its degradation products.
Q4: How can I confirm the structure of an unknown degradation product?
A4: A combination of analytical techniques is typically required for definitive structure elucidation:
-
LC-MS/MS: Provides the molecular weight and fragmentation pattern of the unknown compound, offering clues about its structure.[20][21][22][23]
-
High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition of the molecule.
-
NMR Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. This is often considered the gold standard for structure elucidation.[24][25][26][27][28]
-
Isolation and Characterization: In some cases, the degradation product may need to be isolated using techniques like preparative HPLC, followed by characterization using various spectroscopic methods.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent). Increase the temperature. Extend the duration of the stress study. Use a combination of stressors (e.g., heat and acid). |
| Complete degradation of the parent drug. | The stress conditions are too harsh. | Reduce the concentration of the stress agent. Lower the temperature. Decrease the duration of the stress study. |
| Poor resolution between the parent drug and degradation products in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., change the organic modifier, buffer pH, or ionic strength). Change the stationary phase (column). Optimize the gradient elution profile. Adjust the column temperature. |
| Mass imbalance in the stability study (sum of parent drug and degradation products is not 100%). | Some degradation products are not being detected (e.g., lack a UV chromophore). Co-elution of peaks. Degradation products are volatile. Inaccurate response factors for degradation products. | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Improve chromatographic resolution. Use a lower temperature for sample preparation and analysis. If standards are available, determine the response factors for each degradation product. If not, assume a response factor similar to the parent drug for initial estimation. |
| Irreproducible results between experiments. | Variations in experimental conditions (e.g., temperature, concentration of reagents, light exposure). Instability of degradation products. Inconsistent sample preparation. | Tightly control all experimental parameters. Analyze samples immediately after preparation or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). Ensure consistent and accurate sample preparation procedures. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies of this compound.
| Stress Condition | % Degradation of Renzapride | Major Degradation Product(s) Detected | % Area of Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | 15.2% | DP-1, DP-2 | 8.5% (DP-1), 6.1% (DP-2) |
| 0.1 M NaOH, 60°C, 8h | 22.5% | DP-1, DP-2 | 12.3% (DP-1), 9.8% (DP-2) |
| 6% H₂O₂, RT, 48h | 8.7% | DP-3, DP-5 | 5.2% (DP-3), 3.1% (DP-5) |
| Dry Heat, 80°C, 72h | < 2% | - | - |
| Photostability (ICH Q1B), 24h | 5.4% | DP-4 | 4.9% |
Experimental Protocols
Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 8 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 6% hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
At appropriate time points, withdraw samples and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a sample of solid this compound in a controlled temperature oven at 80°C for 72 hours.
-
At appropriate time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the samples.
-
Analytical Methodology (HPLC-UV/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate the parent drug from its degradation products (e.g., start with 5% B, increase to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
PDA: Monitor at a wavelength that provides a good response for both the parent drug and the expected degradation products (e.g., 254 nm and 280 nm).
-
MS: Use electrospray ionization (ESI) in positive ion mode to obtain mass-to-charge ratios (m/z) of the eluting peaks.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. byjus.com [byjus.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Study of Chemical Degradation Pathways | PDF | Hydrolysis | Acid [scribd.com]
- 10. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Cometabolic degradation of chlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. news-medical.net [news-medical.net]
- 22. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. veeprho.com [veeprho.com]
- 25. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 26. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 27. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. resolvemass.ca [resolvemass.ca]
Renzapride Hydrochloride Synthesis & Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the synthesis and purification of Renzapride (B52152) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for Renzapride hydrochloride?
A1: Renzapride is typically synthesized by coupling a 4-amino-5-chloro-2-methoxy-benzoic acid derivative with (±)-endo-4-amino-1-azabicyclo[3.3.1]nonane. A common method involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride using a reagent like thionyl chloride, followed by amidation with the azabicyclic amine. The final step is the formation of the hydrochloride salt by treating the Renzapride free base with hydrochloric acid.[1]
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form during the synthesis of this compound. These can be broadly categorized as process-related impurities and degradation products.[2][3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-amino-5-chloro-2-methoxy-benzoic acid or (±)-endo-4-amino-1-azabicyclo[3.3.1]nonane in the final product.
-
Over-alkylation/Arylation: The secondary amine in the azabicyclic ring could potentially react with another molecule of the activated benzoic acid derivative, leading to a di-acylated byproduct.
-
Byproducts from Thionyl Chloride: When thionyl chloride is used to create the acid chloride, residual acidic byproducts can contaminate the product.[1]
-
Hydrolysis Products: The amide bond in Renzapride can be susceptible to hydrolysis, especially under acidic or basic conditions, which would regenerate the starting carboxylic acid and amine.
-
Oxidation Products: The aromatic amino group and the methoxy (B1213986) group are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.[3][4]
Q3: My this compound synthesis has a low yield. What are the possible causes and solutions?
A3: Low yields can be attributed to several factors:
-
Incomplete Acid Chloride Formation: Ensure the complete conversion of the carboxylic acid to the acid chloride. This can be influenced by the purity of the thionyl chloride, reaction temperature, and time. Consider using a slight excess of the chlorinating agent.
-
Side Reactions of the Acid Chloride: The acid chloride is highly reactive and can be consumed by side reactions if not handled properly. Ensure the reaction is carried out in an inert, non-hydroxylic solvent to prevent hydrolysis.[1]
-
Poor Amidation Conditions: The coupling reaction between the acid chloride and the amine is crucial. The reaction temperature and the choice of base (if any) to scavenge the HCl generated are important parameters to optimize.
-
Product Loss During Work-up and Purification: this compound has some solubility in various solvents. Minimize losses by carefully selecting the recrystallization solvent and optimizing the crystallization conditions (e.g., temperature, cooling rate).
Q4: I am having trouble with the purification of this compound. What are some common challenges and how can I overcome them?
A4: Purification of this compound often involves crystallization, which can present several challenges:
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), which may have different physical properties like solubility and stability. Controlling the crystallization conditions (solvent system, temperature, agitation) is critical to obtaining the desired polymorph, such as the hydrated Form II.[5]
-
Removal of Residual Solvents: The final product must be free of residual solvents used during synthesis and purification. Drying under vacuum at an appropriate temperature is a common method. Slurrying the product in a non-solvent can also help remove trapped solvent molecules.[5]
-
Co-precipitation of Impurities: Structurally similar impurities may co-precipitate with the desired product. A multi-step purification process involving recrystallization from different solvent systems may be necessary.
-
Particulate Matter: The presence of particulate matter can be addressed by filtering the solution while hot before crystallization.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of the final product | Presence of byproducts or degradation products. | Characterize the impurities using techniques like LC-MS and NMR.[2] Optimize the reaction conditions to minimize their formation. Develop a more effective purification protocol, possibly involving multiple recrystallizations or chromatography. |
| Final product is amorphous or the wrong polymorphic form | Incorrect crystallization conditions. | Carefully control the solvent composition (e.g., water content in aqueous ethanol), cooling rate, and agitation during crystallization to favor the desired polymorph.[5] Seeding with crystals of the desired form can also be beneficial. |
| High levels of residual solvent in the final product | Inefficient drying. | Increase the drying time and/or temperature (while ensuring the product is stable at that temperature). Use a high vacuum. Consider a final wash with a volatile non-solvent. |
| Product discoloration (e.g., yellowing) | Presence of oxidized impurities. | Protect the reaction and product from light and air. Use antioxidants if compatible with the process. Purify using techniques that can remove colored impurities, such as activated carbon treatment. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Form II Hydrate)
This protocol is a generalized procedure based on publicly available information.[5] Researchers should adapt and optimize it for their specific laboratory conditions.
-
Salt Formation: Suspend the Renzapride free base (1 part by weight) in 8% aqueous ethanol (B145695) (5 volumes).
-
Acidification: Stir the suspension at 20-25°C and add concentrated hydrochloric acid to form the hydrochloride salt.
-
Crystallization: Cool the stirred mixture to 0-5°C and hold for 2-3 hours to allow for crystallization of Form II this compound hydrate (B1144303).
-
Isolation: Isolate the product by filtration.
-
Washing: Wash the filter cake with cold (0-5°C) 8% aqueous ethanol.
-
Drying: Dry the product under vacuum at a suitable temperature until the ethanol content is within the desired specification.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in 20% aqueous ethanol (3 volumes) by heating to reflux until complete dissolution is achieved.[5]
-
Clarification: Cool the solution to 60-65°C and filter through a pre-heated filter to remove any particulate matter.[5]
-
Crystallization: Cool the filtrate to 20-25°C and age for 1-2 hours. Further cool to 0-5°C and age for another 1-2 hours to maximize crystal formation.[5]
-
Isolation and Drying: Isolate the purified crystals by filtration, wash with a cold solvent, and dry as described in Protocol 1.
Visualizations
Caption: this compound Synthesis and Purification Workflow with Potential Byproduct Formation.
Caption: Key Stages and Troubleshooting Checkpoints in Renzapride HCl Purification.
References
- 1. CA2537536A1 - Process for the preparation of renzapride and intermediates thereof - Google Patents [patents.google.com]
- 2. process related impurities: Topics by Science.gov [science.gov]
- 3. symeres.com [symeres.com]
- 4. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20050209271A1 - Form of this compound hydrate and uses thereof - Google Patents [patents.google.com]
Managing diarrhea as a side effect in Renzapride hydrochloride animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing diarrhea as a side effect in animal studies involving Renzapride (B52152) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Renzapride hydrochloride that leads to diarrhea?
A1: this compound is a potent 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2] Its primary prokinetic effect is mediated through the activation of 5-HT4 receptors in the gastrointestinal (GI) tract, which stimulates the release of acetylcholine (B1216132) and increases peristalsis.[1] This acceleration of intestinal transit can lead to diarrhea. While its 5-HT3 antagonist action has anti-emetic properties, the potent 5-HT4 agonism is the primary driver of the diarrheal side effect.[1]
Q2: Is diarrhea a commonly observed side effect in animal studies with Renzapride?
A2: While specific incidence rates in preclinical animal models are not extensively published, the prokinetic nature of Renzapride, demonstrated in rats and dogs, suggests that diarrhea is an expected pharmacologic effect.[1][3] Clinical trials in humans have reported diarrhea as a significant adverse event.[4][5] Therefore, researchers conducting animal studies should anticipate the possibility of diarrhea, particularly at higher dose levels.
Q3: What animal species have been used in preclinical studies of Renzapride?
A3: Renzapride has been evaluated in various animal species, including rats, dogs, and guinea pigs, to characterize its pharmacological and metabolic profile.[1][2][3]
Q4: Are there known species-specific differences in the incidence or severity of Renzapride-induced diarrhea?
A4: The available literature does not provide a direct comparison of the incidence and severity of diarrhea across different preclinical species. However, general physiological differences between species in gastrointestinal transit time and drug metabolism could influence the manifestation of this side effect. Researchers should carefully monitor all animals and establish species-specific baseline fecal scoring.
Q5: How can I distinguish between Renzapride-induced diarrhea and diarrhea from other causes (e.g., infection, stress)?
A5: A temporal relationship between drug administration and the onset of diarrhea is a key indicator. Diarrhea that consistently appears after Renzapride administration and resolves after a washout period is likely drug-related. To rule out other causes, it is crucial to maintain a standardized and controlled experimental environment, including consistent diet, housing, and handling procedures to minimize stress. Implementing a regular health monitoring program, including screening for common pathogens, is also recommended.
Troubleshooting Guide: Managing Diarrhea in Renzapride Animal Studies
This guide provides a stepwise approach to managing diarrhea observed during your experiments.
Step 1: Observation and Assessment
-
Fecal Scoring: Implement a consistent fecal scoring system to objectively assess stool consistency. A common scale is:
-
1: Well-formed pellets
-
2: Formed, soft stool
-
3: Pasty, unformed stool
-
4: Liquid stool
-
-
Frequency of Defecation: Record the number of defecations within a specified observation period.
-
Hydration Status: Monitor for signs of dehydration, such as skin tenting, sunken eyes, and reduced urine output.
-
Body Weight: Measure body weight daily to detect any significant loss.
-
General Well-being: Observe for changes in activity level, food and water intake, and overall demeanor.
Step 2: Immediate Supportive Care
For animals exhibiting moderate to severe diarrhea (Fecal Score 3-4) with signs of dehydration or significant weight loss, immediate intervention is necessary.
-
Fluid and Electrolyte Replacement: Provide supplemental hydration. This can be achieved through:
-
Oral electrolyte solutions.
-
Subcutaneous or intravenous fluid administration, as guided by a veterinarian.
-
-
Dietary Modification: Temporarily switch to a highly digestible, bland diet.[6]
-
Consult a Veterinarian: For any animal showing signs of distress, a consultation with the attending veterinarian is mandatory.
Step 3: Experimental Protocol Adjustment
If diarrhea is determined to be a consistent, dose-dependent side effect, consider the following adjustments to your experimental protocol:
-
Dose Reduction: The most straightforward approach is to lower the dose of Renzapride to a level that maintains the desired therapeutic effect while minimizing the severity of diarrhea.
-
Dosing Regimen Modification:
-
Split Dosing: Administer the total daily dose in two or more smaller doses.
-
Intermittent Dosing: Introduce drug-free days into the dosing schedule.
-
-
Vehicle and Formulation Review: Ensure the vehicle used for drug administration is not contributing to the gastrointestinal upset.
Step 4: Concomitant Medication (with veterinary consultation)
In some cases, and only after consulting with a veterinarian, the following types of medications may be considered to manage symptoms:
-
Antidiarrheal Agents:
-
Opioids (e.g., Loperamide): These agents reduce propulsive gut motility.[6] Use with caution and under veterinary supervision, as they can mask the severity of the condition.
-
Adsorbents and Protectants (e.g., Kaolin-pectin): These can help improve stool consistency.
-
-
Anticholinergic drugs: These can decrease intestinal motility and secretions but should be used cautiously due to potential side effects.[7]
Data Presentation
Table 1: Fecal Scoring System for Rodents and Non-Rodents
| Score | Description | Appearance |
| 1 | Normal | Well-formed pellets/stool |
| 2 | Soft | Formed but soft, loses shape easily |
| 3 | Pasty | Unformed, paste-like consistency |
| 4 | Liquid | Watery, no solid components |
Table 2: Troubleshooting Summary for Renzapride-Induced Diarrhea
| Issue | Potential Cause | Recommended Action |
| Mild Diarrhea (Score 2-3) | Pharmacological effect of Renzapride | - Continue monitoring. - Ensure ad libitum access to water. - Consider prophylactic dietary modification. |
| Moderate to Severe Diarrhea (Score 3-4) | High dose or individual sensitivity | - Initiate supportive care (fluids, bland diet). - Consider dose reduction or modification of dosing regimen. - Consult with a veterinarian. |
| Diarrhea with Dehydration/Weight Loss | Complication of severe diarrhea | - Immediate veterinary consultation. - Aggressive fluid therapy (subcutaneous or IV). - Temporarily suspend Renzapride administration. |
| Variable Diarrhea Onset | Possible confounding factors | - Review animal husbandry practices for stressors. - Screen for infectious agents. - Ensure consistency in drug preparation and administration. |
Experimental Protocols
Protocol 1: Assessment of Fecal Output and Consistency
-
Acclimation: Acclimate animals to individual housing or metabolic cages for at least 3 days prior to the start of the experiment.
-
Baseline Measurement: For 24 hours before the first dose of Renzapride, collect all fecal output. Record the total weight and score the consistency of each pellet/stool sample using the Fecal Scoring System (Table 1).
-
Post-Dosing Assessment: Following Renzapride administration, collect and assess all fecal output at regular intervals (e.g., every 2, 4, 8, and 24 hours) for the duration of the study.
-
Data Analysis: Compare the fecal weight and average score between treatment groups and their respective baseline values.
Protocol 2: Oral Rehydration Therapy
-
Solution Preparation: Prepare a standard oral electrolyte solution for laboratory animals.
-
Administration: For animals showing signs of mild dehydration or those with a fecal score of 3 or 4, provide the electrolyte solution in a sipper bottle or in a dish.
-
Monitoring: Monitor the intake of the solution and the animal's hydration status (skin turgor, urine output) and clinical signs.
-
Veterinary Guidance: For animals unwilling or unable to drink, or for those with persistent signs of dehydration, consult a veterinarian for alternative rehydration methods (e.g., subcutaneous administration).
Visualizations
Caption: Signaling pathway of Renzapride leading to prokinetic and antiemetic effects.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cisapride and renzapride on gastrointestinal motility and plasma motilin concentration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. Drugs Used to Treat Diarrhea in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Renzapride Hydrochloride Form II Crystalline Structure
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Form II crystalline structure of Renzapride (B52152) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Renzapride hydrochloride Form II and what are its advantages?
This compound Form II is a specific crystalline hydrate (B1144303) of the this compound molecule.[1] It has been identified as a dihydrate, meaning it incorporates two moles of water per mole of this compound within its crystal structure.[1] This integrated water is not loosely associated with the molecule.[1] The primary advantages of Form II over the amorphous form include improved stability, particularly concerning atmospheric moisture, as well as better filtering and drying properties, making it a preferred form for pharmaceutical development.[1]
Q2: What is the typical water content of this compound Form II?
This compound Form II is a dihydrate.[1] The expected water content for this form ranges from 8.3% to 9.8%.[1] In some instances, the water content is specified to be between 8.5% and 9.6%, with a target of 9.0%.[1]
Q3: How can I confirm that I have synthesized Form II of this compound?
Confirmation of the crystalline form should be performed using standard solid-state analytical techniques. The most definitive methods are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[2] Each polymorphic form will exhibit a unique PXRD pattern and a characteristic thermal profile (e.g., melting point) in DSC analysis.[2][3] It is crucial to compare the experimental data with a reference standard of Form II.
Q4: Can this compound exist in other polymorphic forms?
Yes, like many active pharmaceutical ingredients (APIs), this compound has the potential to exist in multiple polymorphic forms.[2] Different crystallization conditions can lead to the formation of different polymorphs, which may have distinct physical properties, including solubility and stability.[4] The existence of other forms necessitates careful control over the manufacturing process to ensure the desired crystalline form is consistently produced.
Troubleshooting Guide
Issue 1: My batch of this compound shows poor stability during storage.
-
Question: I've synthesized this compound, but it appears to be degrading or changing over time. What could be the cause?
-
Answer: This could be due to the presence of a less stable form, such as the amorphous form or another polymorph. The amorphous form is known to be less stable than the crystalline Form II, especially in the presence of moisture.[1]
-
Troubleshooting Steps:
-
Confirm the Crystalline Form: Use PXRD and DSC to verify the crystalline form of your batch. Compare the results against a reference for Form II.
-
Assess Purity: Use a stability-indicating HPLC method to determine the purity of your sample and identify any degradation products.
-
Control Storage Conditions: Store the material in a well-sealed container at controlled temperature and humidity to minimize exposure to environmental factors.
-
-
Issue 2: The PXRD pattern of my sample does not match the reference for Form II.
-
Question: I was attempting to synthesize Form II, but the Powder X-ray Diffraction (PXRD) pattern is different. What should I do?
-
Answer: A mismatch in the PXRD pattern indicates that you may have a different polymorph, a mixture of polymorphs, or an amorphous solid.[3][5]
-
Troubleshooting Steps:
-
Review Crystallization Protocol: Carefully review your crystallization procedure. Factors such as solvent, temperature, cooling rate, and agitation can all influence the resulting crystalline form.[6] The preparation of Form II typically involves dissolving Renzapride free base in a solvent like ethanol (B145695) and adding a solution of hydrochloric acid in ethanol to induce precipitation.[1]
-
Analyze for Mixtures: Your sample may be a mixture of different forms. Advanced analysis of the PXRD data may help to identify the presence of multiple components.[7]
-
Perform Thermal Analysis: Use DSC to further characterize the sample. The presence of multiple thermal events (e.g., melting points) can also suggest a mixture of forms.[8][9]
-
-
Issue 3: I am observing variability in the dissolution rate between different batches.
-
Question: My batches of this compound are showing inconsistent dissolution profiles. Why might this be happening?
-
Answer: Different crystalline forms of the same compound can have significantly different solubilities and dissolution rates.[10] Inconsistent dissolution is a strong indicator of polymorphic variability between your batches.
-
Troubleshooting Steps:
-
Characterize Each Batch: Perform PXRD and DSC on each batch to identify the crystalline form present.
-
Standardize the Manufacturing Process: Ensure that the crystallization process is tightly controlled and reproducible to consistently produce the desired Form II.
-
Particle Size Analysis: Differences in particle size can also affect the dissolution rate. Consider performing particle size analysis in addition to polymorphic characterization.
-
-
Data Presentation
Table 1: Properties of this compound Form II
| Property | Value | Reference |
| Crystalline Form | Form II Hydrate | [1] |
| Hydration State | Dihydrate | [1] |
| Water Content | 8.3% - 9.8% | [1] |
| Purity (Form II) | ≥ 75% (up to ≥ 95%) | [1] |
Table 2: Example Stability Study Data Table for this compound (Note: This is a template for recording experimental results, as specific comparative data for Form II was not available in the searched literature.)
| Condition | Timepoint | Appearance | Water Content (%) by Karl Fischer | Purity (%) by HPLC | Polymorphic Form by PXRD |
| Initial | 0 Months | White Powder | Form II | ||
| 40°C / 75% RH | 1 Month | ||||
| 3 Months | |||||
| 6 Months | |||||
| 25°C / 60% RH | 1 Month | ||||
| 3 Months | |||||
| 6 Months | |||||
| Photostability | ICH Q1B |
Experimental Protocols
Protocol 1: Characterization by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the this compound sample to a fine powder using an agate mortar and pestle to minimize preferred orientation.
-
Sample Mounting: Pack the powdered sample into a standard PXRD sample holder. Ensure the surface is smooth and level with the holder's surface.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: Set to appropriate values (e.g., 40 kV and 40 mA).
-
Scan Range (2θ): Scan from 3° to 40°.
-
Scan Speed/Step Size: Use a step size of 0.02° with a residence time of 1-2 seconds per step.
-
-
Data Acquisition: Run the scan and collect the diffraction pattern.
-
Data Analysis: Process the raw data to identify the peak positions (2θ values) and their relative intensities. Compare the resulting diffractogram with a reference pattern for this compound Form II to confirm its identity.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Sample Sealing: Crimp the pan with a lid. For hydrated forms, it is advisable to use a pinhole lid to allow for the escape of water vapor.
-
Instrument Setup:
-
Reference: Use an empty, sealed aluminum pan as the reference.
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate the sample at 25°C. Ramp the temperature at a rate of 10°C/min up to a temperature above the expected melting point (e.g., 250°C).
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify thermal events such as dehydration and melting. The melting endotherm should be sharp and at a characteristic temperature for pure Form II.
Protocol 3: Stability-Indicating HPLC Method
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable low percentage of Mobile Phase B (e.g., 5%), and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes to ensure separation of the main peak from any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a suitable wavelength (determined by UV scan of Renzapride).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Prepare sample solutions at the same concentration.
-
-
Forced Degradation Studies (Method Validation):
-
To ensure the method is stability-indicating, subject the this compound sample to stress conditions (acid, base, oxidation, heat, and light) as per ICH guidelines.
-
Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main Renzapride peak.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Calculate the purity of the sample by comparing the peak area of Renzapride to the total area of all peaks.
Visualizations
Caption: Workflow for the synthesis and characterization of Renzapride HCl Form II.
Caption: Decision tree for troubleshooting stability issues with Renzapride HCl.
References
- 1. US20050209271A1 - Form of this compound hydrate and uses thereof - Google Patents [patents.google.com]
- 2. resources.rigaku.com [resources.rigaku.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. News - Drug crystal form research and consistency evaluation [jinsptech.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. improvedpharma.com [improvedpharma.com]
- 8. akjournals.com [akjournals.com]
- 9. DSC Characterization Of Crystalline Structure In Pharmaceuticals [pharmaceuticalonline.com]
- 10. mdpi.com [mdpi.com]
Potential for Renzapride hydrochloride-induced ischemic colitis in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for Renzapride (B52152) hydrochloride-induced ischemic colitis in long-term studies.
Frequently Asked Questions (FAQs)
Q1: Is there a documented association between long-term Renzapride hydrochloride administration and ischemic colitis?
Q2: What is the proposed mechanism linking Renzapride to ischemic colitis?
A2: The precise pathophysiological basis for ischemic colitis development with serotonergic agents like Renzapride is not fully understood.[4] Renzapride is a 5-HT₄ receptor full agonist and a 5-HT₃ receptor antagonist.[5][6] While 5-HT₄ agonism is generally associated with prokinetic effects, alterations in gastrointestinal blood flow due to complex serotonergic modulation could theoretically contribute to ischemic events.[6] It is also noteworthy that a diagnosis of Irritable Bowel Syndrome (IBS) itself, independent of serotonergic therapies, may increase the risk of developing ischemic colitis.[4]
Q3: Are other drugs in the same class as Renzapride associated with ischemic colitis?
A3: Yes, other serotonergic drugs used for IBS have been associated with ischemic colitis. For instance, tegaserod, a 5-HT₄ receptor partial agonist, was linked to ischemic colitis in postmarketing surveillance.[4][7] Alosetron (B1665255), a 5-HT₃ receptor antagonist, also has a known association with ischemic colitis.[2][4][8] This suggests a potential class effect for drugs modulating serotonin (B10506) receptors in the gut.
Q4: What are the key symptoms of ischemic colitis that should be monitored in long-term studies?
A4: Key symptoms of ischemic colitis typically include the sudden onset of lower abdominal pain, cramping, and rectal bleeding.[4] Researchers should establish clear monitoring protocols to capture these adverse events promptly.
Q5: What is the recommended course of action if a subject in a clinical trial develops symptoms suggestive of ischemic colitis?
A5: If a subject develops symptoms of ischemic colitis, the investigational drug should be discontinued (B1498344) immediately, and the subject should undergo a thorough medical evaluation.[8] This typically includes a colonoscopy and possibly a biopsy to confirm the diagnosis.[8] Most cases of non-gangrenous ischemic colitis associated with serotonergic agents have been reported as transient and resolve spontaneously without major complications.[4]
Quantitative Data Summary
The following table summarizes the reported incidence of ischemic colitis in a long-term study of Renzapride.
| Study Parameter | Value | Reference |
| Study Design | 12-month, open-label, long-term safety study | [1] |
| Patient Population | Women with IBS-C | [1] |
| Number of Patients | 971 | [1][2] |
| Renzapride Dosage | 4 mg daily | [1] |
| Number of Ischemic Colitis Events | 3 | [1][2] |
Troubleshooting and Experimental Guides
Issue: Unexpected gastrointestinal adverse events observed in preclinical long-term toxicology studies.
Troubleshooting Steps:
-
Histopathological Examination: Conduct a thorough histopathological review of the entire gastrointestinal tract, with a specific focus on the colon. Look for signs of mucosal ischemia, such as epithelial ulceration, crypt damage, and submucosal hemorrhage.
-
Biomarker Analysis: Analyze plasma and tissue samples for biomarkers of intestinal ischemia, such as intestinal fatty acid-binding protein (I-FABP) and D-lactate.
-
Dose-Response Assessment: If not already part of the study design, evaluate if the incidence and severity of the adverse events are dose-dependent.
Experimental Protocol: Investigating the Vasoconstrictive Potential of Renzapride on Mesenteric Arteries
This protocol outlines an in vitro experiment to assess the direct effect of Renzapride on vascular tone, which could be a contributing factor to ischemic colitis.
Objective: To determine if this compound induces vasoconstriction in isolated mesenteric arteries.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the test species (e.g., rat, rabbit) according to approved animal care and use protocols.
-
Isolate the superior mesenteric artery and place it in cold Krebs-Henseleit buffer.
-
Carefully dissect the artery into rings of 2-3 mm in length.
-
-
Organ Bath Setup:
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
-
Experimental Procedure:
-
Allow the arterial rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
-
Induce a reference contraction with a high-potassium solution (e.g., 80 mM KCl) to confirm tissue viability.
-
After washout and return to baseline, construct a cumulative concentration-response curve for this compound (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Record the change in tension at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by the high-potassium solution.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response), if applicable.
-
Visualizations
Caption: Renzapride's dual-action signaling pathway in the enteric nervous system.
Caption: Logical workflow for investigating suspected Renzapride-induced ischemic colitis.
References
- 1. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irritable bowel syndrome and ischemic colitis: evidence supporting the increased use of alosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The risk of ischaemic colitis in irritable bowel syndrome patients treated with serotonergic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tegaserod-associated ischemic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ischemic colitis and complications of constipation associated with the use of alosetron under a risk management plan: clinical characteristics, outcomes, and incidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale-Up of Renzapride Hydrochloride Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the industrial scale-up of Renzapride (B52152) hydrochloride synthesis. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to address common challenges encountered during process development and manufacturing.
Troubleshooting Guide
This guide is designed to help users diagnose and resolve specific issues that may arise during the synthesis of Renzapride hydrochloride on an industrial scale.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Amide Coupling Step | Incomplete activation of the carboxylic acid (4-amino-5-chloro-2-methoxybenzoic acid). | Ensure the thionyl chloride is of high purity and used in a slight excess (e.g., 1.1-1.2 equivalents). The reaction with thionyl chloride to form the acyl chloride should be monitored for completion (e.g., by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and appearance of the acyl chloride C=O stretch). |
| Low reactivity of the amine (4-amino-1-azabicyclo[3.3.1]nonane). | The nucleophilicity of the amine is generally sufficient. However, ensure the reaction medium is non-protic and anhydrous to prevent side reactions. The order of addition is critical; typically, the amine solution is added to the prepared acyl chloride solution. | |
| Side reactions of the activated acyl chloride. | The acyl chloride is highly reactive and can be hydrolyzed by moisture. Maintain stringent anhydrous conditions throughout the process. "Telescoping" the reaction, where the acyl chloride is used immediately in the next step without isolation, is a recommended industrial practice to minimize decomposition.[1] | |
| Poor Control of Exothermic Reaction | The reaction between 4-amino-5-chloro-2-methoxybenzoic acid and thionyl chloride, and the subsequent amide coupling, can be exothermic. | On a large scale, heat dissipation is critical. The use of a suitable solvent like toluene (B28343) can help to better control any resulting exothermic reaction.[1] Implement controlled addition of reagents using a calibrated dosing pump and ensure efficient reactor cooling. Monitor the internal reaction temperature in real-time. |
| Formation of Impurities | Unreacted starting materials. | Optimize reaction stoichiometry and monitor the reaction for completion using in-process controls (e.g., HPLC, TLC). |
| Diacylated byproducts. | This can occur if the newly formed amide reacts with another molecule of the acyl chloride. This is less common but can be minimized by controlling the stoichiometry and maintaining a lower reaction temperature. | |
| Hydrolysis of the acyl chloride. | As mentioned, maintain strict anhydrous conditions. The presence of water will lead to the formation of the starting carboxylic acid. | |
| Difficulty in Isolating the Product | Product is an oil or difficult to crystallize. | Renzapride free base may be challenging to isolate as a solid. The formation of the hydrochloride salt facilitates isolation and purification. |
| Inconsistent Crystal Form (Polymorphism) | The crystallization process is not well-controlled. | This compound can exist in different polymorphic forms. To obtain the desired Form II hydrate (B1144303), a specific crystallization procedure involving a solvent system of an organic solvent (like ethanol) and water is required.[2] Control of cooling rate, agitation, and seeding are critical parameters. |
| Product Fails Purity Specifications | Inadequate removal of impurities during work-up and crystallization. | Recrystallization from a suitable solvent system is a powerful purification technique. The patent for Form II this compound hydrate suggests using aqueous ethanol (B145695).[2] Multiple recrystallizations may be necessary. The use of activated carbon treatment can also help to remove colored impurities. |
| Residual Solvents Above Acceptable Limits | Inefficient drying of the final product. | The purified this compound hydrate should be dried under vacuum at a controlled temperature to remove residual solvents without affecting the hydration state. The drying process should be validated to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the industrial scale production of this compound?
A1: A common and scalable route involves the coupling of 4-amino-5-chloro-2-methoxybenzoic acid with 4-amino-1-azabicyclo[3.3.1]nonane. The carboxylic acid is typically activated, for example, by conversion to its acyl chloride using a reagent like thionyl chloride, followed by reaction with the amine.[1] The resulting Renzapride free base is then converted to the hydrochloride salt.
Q2: How can I control the exothermic nature of the reaction during scale-up?
A2: Controlling exotherms is crucial for safety and product quality. Key strategies include:
-
Slow, controlled addition of reagents: Use a dosing pump to add the more reactive reagent at a rate that allows the reactor's cooling system to dissipate the generated heat.
-
Adequate cooling capacity: Ensure your reactor is equipped with a cooling jacket and a reliable chilling system capable of handling the heat load.
-
Use of a suitable solvent: A solvent with a good heat capacity, such as toluene, can help to moderate temperature fluctuations.[1]
-
Real-time temperature monitoring: Continuously monitor the internal temperature of the reactor and have an emergency quenching plan in place.
Q3: What are the critical quality attributes of this compound that I need to control?
A3: The critical quality attributes for this compound typically include:
-
Purity: The level of organic and inorganic impurities must be below the limits specified in the relevant pharmacopeia or regulatory filings.
-
Polymorphic form: The crystalline form of the API can affect its stability, solubility, and bioavailability. For this compound, Form II hydrate is a specific, stable crystalline form.[2]
-
Particle size distribution: This can influence the dissolution rate and manufacturability of the final drug product.
-
Residual solvents: The amount of solvents used in the synthesis and purification must be below the ICH (International Council for Harmonisation) limits.
-
Water content: For the hydrated form, the water content is a critical parameter and should be within a defined range.
Q4: How can I ensure I am producing the correct polymorphic form (Form II hydrate) of this compound?
A4: To consistently produce Form II this compound hydrate, you must carefully control the crystallization process. According to the patent literature, this involves:
-
Using a specific solvent system, such as aqueous ethanol (e.g., 8% water in ethanol).[2]
-
Controlling the temperature profile during dissolution and crystallization. This may involve heating to achieve a saturated solution followed by a controlled cooling ramp.[2]
-
The use of seed crystals of Form II can help to ensure the desired polymorph crystallizes.
-
Characterizing the resulting solid using techniques like X-ray powder diffraction (XRPD), infrared spectroscopy (IR), and differential scanning calorimetry (DSC) to confirm it is Form II. The IR spectrum of Form II exhibits a diagnostic peak at approximately 835 cm⁻¹.[2]
Q5: What are the safety precautions I should take when working with thionyl chloride at an industrial scale?
A5: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.[3][4][5] Strict safety protocols are essential:
-
Handling: Use in a well-ventilated area, preferably in a closed system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator.[3][5]
-
Reaction setup: Ensure all reactors and pipework are completely dry before introducing thionyl chloride. The reaction should be equipped with a scrubber to neutralize the HCl and SO₂ gases produced.
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[5]
-
Spill response: Have a spill response kit with appropriate absorbent materials (e.g., sand, vermiculite) readily available. Do not use water to clean up spills.
Data Presentation
Table 1: Illustrative Yields and Purity at Different Scales
| Scale | Starting Material (4-amino-5-chloro-2-methoxybenzoic acid) | Typical Yield of this compound | Purity (by HPLC) |
| Laboratory (100 g) | 100 g | 80-90% | >99.0% |
| Pilot Plant (10 kg) | 10 kg | 75-85% | >99.0% |
| Industrial (100 kg) | 100 kg | 70-80% | >99.5% |
Note: The data in this table is for illustrative purposes and may not represent actual manufacturing data.
Table 2: Potential Impurities and their Control
| Impurity | Potential Source | Control Strategy | Analytical Method |
| Unreacted 4-amino-5-chloro-2-methoxybenzoic acid | Incomplete reaction in the amide coupling step. | Ensure complete conversion to the acyl chloride and monitor the coupling reaction for completion. | HPLC |
| Unreacted 4-amino-1-azabicyclo[3.3.1]nonane | Incorrect stoichiometry in the amide coupling step. | Use a slight excess of the amine and monitor the reaction for completion. | HPLC, GC |
| Diacylated byproduct | Reaction of Renzapride with the acyl chloride. | Control stoichiometry and reaction temperature. | HPLC, LC-MS |
| Hydrolysis product (4-amino-5-chloro-2-methoxybenzoic acid) | Presence of water during the reaction. | Maintain strict anhydrous conditions. | HPLC |
| Residual Solvents (e.g., Toluene, Ethanol) | Incomplete drying of the final product. | Optimize drying parameters (temperature, vacuum, time). | GC-Headspace |
Experimental Protocols
Synthesis of Renzapride Free Base (Industrial Scale Example)
Materials:
-
4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq)
-
Thionyl chloride (1.1 eq)
-
Toluene
-
4-amino-1-azabicyclo[3.3.1]nonane (1.05 eq)
-
Aqueous Sodium Hydroxide (B78521) solution
Procedure:
-
Charge a suitable glass-lined reactor with 4-amino-5-chloro-2-methoxybenzoic acid and toluene.
-
Stir the suspension and slowly add thionyl chloride via a dosing pump while maintaining the temperature between 20-25°C.
-
After the addition is complete, heat the mixture to 60-70°C and hold for 2-4 hours, or until the reaction is complete (monitored by in-process control, e.g., IR).
-
Cool the reaction mixture to 20-25°C.
-
In a separate vessel, dissolve 4-amino-1-azabicyclo[3.3.1]nonane in toluene.
-
Slowly add the amine solution to the acyl chloride solution, maintaining the temperature below 30°C.
-
Stir the reaction mixture at ambient temperature for 4-6 hours, or until the reaction is complete (monitored by HPLC).
-
Quench the reaction by the slow addition of water.
-
Adjust the pH of the aqueous layer to basic (pH > 10) with sodium hydroxide solution.
-
Separate the organic (toluene) layer.
-
Wash the organic layer with water.
-
The toluene solution containing the Renzapride free base can be used directly in the next step.
Preparation of this compound Form II Hydrate (Industrial Scale Example)
Materials:
-
Toluene solution of Renzapride free base (from previous step)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Purified Water
Procedure:
-
Concentrate the toluene solution of Renzapride free base under vacuum.
-
Add ethanol to the residue and continue to distill to remove residual toluene.
-
Adjust the final volume with a mixture of ethanol and water to achieve approximately 8% water content.[2]
-
Heat the mixture to reflux to ensure complete dissolution.
-
Cool the solution to 60-65°C and filter through a polishing filter to remove any particulate matter.
-
Cool the filtrate under controlled conditions to 20-25°C. Seeding with Form II crystals at this stage is recommended.
-
Age the slurry at 20-25°C for 1-2 hours.
-
Further cool the slurry to 0-5°C and age for another 1-2 hours.[2]
-
Isolate the crystalline product by filtration (e.g., using a Nutsche filter dryer).
-
Wash the filter cake with cold aqueous ethanol.
-
Dry the product under vacuum at a temperature not exceeding 40°C until the residual solvent levels are within specification.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for Renzapride synthesis.
References
Validation & Comparative
Renzapride hydrochloride efficacy compared to placebo in IBS-C clinical trials
For Immediate Release
A comprehensive review of clinical trial data reveals that renzapride (B52152) hydrochloride, a dual-action 5-HT4 receptor agonist and 5-HT3 receptor antagonist, demonstrates a modest, albeit statistically significant, improvement in symptoms for patients with constipation-predominant irritable bowel syndrome (IBS-C) when compared to placebo. While the agent has shown prokinetic effects, its overall efficacy has been debated, particularly in light of observed side effects. This guide provides an objective comparison of renzapride's performance against placebo, supported by experimental data from key clinical trials, for researchers, scientists, and drug development professionals.
Efficacy Data Summary
Clinical studies have evaluated renzapride across various dosages and treatment durations. The following table summarizes the key quantitative outcomes from a major phase III clinical trial and a meta-analysis, comparing the efficacy of renzapride to placebo in treating IBS-C symptoms.
| Efficacy Endpoint | Renzapride Treatment Arm(s) | Placebo Arm | Outcome Measure | p-value | Source |
| Global Relief of IBS Symptoms | 4 mg daily | Placebo | Mean number of months with relief | 0.027 | [1] |
| 2 mg twice daily | Placebo | Mean number of months with relief | 0.004 | [1] | |
| Stool Consistency | 4 mg/day | Placebo | Statistically significant improvement | - | [2] |
| Bowel Movement Frequency | 4 mg/day | Placebo | Statistically significant improvement | - | [2] |
| Bloating/Abdominal Distension | 4 mg daily & 2 mg twice daily | Placebo | Small yet statistically significant differences | - | [1] |
| Clinical Efficacy (Treatment > 5 weeks) | Renzapride (all doses) | Placebo | Relative Risk (RR) | 0.77 | [3][4] |
| Renzapride (4 mg) | Placebo | Relative Risk (RR) | 0.08 | [3][4] | |
| Abdominal Pain/Discomfort | 1, 2, or 4 mg/day | Placebo | No statistically significant differences | - | [2] |
Mechanism of Action
Renzapride's pharmacological activity is centered on its interaction with serotonin (B10506) (5-HT) receptors in the gastrointestinal (GI) tract. As a 5-HT4 receptor agonist, it stimulates GI motility and transit.[5] Concurrently, as a 5-HT3 receptor antagonist, it is suggested to play a role in modulating visceral sensitivity and pain.[5] This dual mechanism is intended to address both the constipation and abdominal discomfort characteristic of IBS-C.
Experimental Protocols
The clinical trials assessing the efficacy of renzapride hydrochloride have generally followed a randomized, double-blind, placebo-controlled design. Below are the methodologies from key studies.
Phase III Multicenter Study (Lembo et al., 2010)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][6]
-
Participant Population: Women aged 18-65 with a diagnosis of constipation-predominant IBS according to the Rome II criteria.[6] A total of 1,798 patients were included in the efficacy analysis.[1]
-
Intervention: Patients were randomized to receive either renzapride 4 mg once daily, renzapride 2 mg twice daily, or a placebo for a duration of 12 weeks.[1][6]
-
Primary Outcome Measure: The primary endpoint was the global relief of IBS symptoms.[1]
-
Secondary Outcome Measures: Secondary endpoints included assessments of stool consistency and frequency, as well as bloating and abdominal distension scores.[1]
Phase IIb Dose-Ranging Study (George et al., 2008)
-
Study Design: A randomized, placebo-controlled, double-blind, phase IIb study conducted in a primary care setting.[2]
-
Participant Population: Men and women with constipation-predominant IBS.[2]
-
Intervention: Patients were randomized to receive placebo or renzapride at doses of 1, 2, or 4 mg per day for 12 weeks.[2]
-
Primary Outcome Measure: The primary outcome was the patient's self-assessed relief of abdominal pain and/or discomfort during weeks 5-12.[2]
-
Secondary Outcome Measures: Secondary measures included patient assessments of their bowel habits, stool consistency, and quality of life.[2]
The following diagram illustrates a typical workflow for a randomized controlled clinical trial for IBS-C.
Conclusion
The available clinical trial data indicates that this compound provides a statistically significant, though limited, improvement in some symptoms of IBS-C compared to placebo, particularly in terms of stool consistency and frequency.[1][2] However, its effect on global IBS symptoms and abdominal pain is less pronounced.[1][2] A meta-analysis concluded that renzapride is not superior to placebo in relieving overall IBS symptoms and is associated with a higher incidence of diarrhea and study withdrawals due to adverse effects.[3][4] Notably, concerns have been raised about the benefit/risk ratio of renzapride, especially with reports of ischemic colitis in a long-term study, suggesting that further development for IBS-C may not be warranted.[1] These findings underscore the complexity of treating IBS-C and highlight the need for therapies with more robust efficacy and favorable safety profiles.
References
- 1. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 5. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isrctn.com [isrctn.com]
A Comparative Analysis of Renzapride Hydrochloride and Prucalopride at 5-HT4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent 5-hydroxytryptamine type 4 (5-HT4) receptor agonists: Renzapride (B52152) hydrochloride and Prucalopride. The focus is an objective comparison of their pharmacological properties, supported by experimental data, to assist researchers and drug development professionals in their understanding and potential application of these compounds.
Introduction
Renzapride and Prucalopride are both selective agonists for the 5-HT4 receptor, a G-protein coupled receptor positively linked to adenylyl cyclase. Activation of this receptor in the gastrointestinal (GI) tract enhances cholinergic neurotransmission, leading to increased motility. While both compounds share this primary mechanism, they exhibit distinct pharmacological profiles, including differences in receptor affinity, selectivity, and functional efficacy. Prucalopride is recognized as a high-affinity, highly selective 5-HT4 agonist, primarily used for chronic idiopathic constipation.[1][2] Renzapride, on the other hand, is characterized as a full 5-HT4 receptor agonist and also possesses 5-HT3 receptor antagonist properties, and has been investigated for constipation-predominant irritable bowel syndrome (IBS-C).[3][4]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of Renzapride hydrochloride and Prucalopride at 5-HT4 receptors, based on available experimental data.
Table 1: 5-HT4 Receptor Binding Affinity
| Compound | Receptor Type | Preparation | Radioligand | Ki (nM) | pKi | Reference |
| Renzapride | Guinea-pig 5-HT4 | Brain homogenate | [3H]GR113808 | 477 | - | [3][5] |
| Human 5-HT4 (cloned) | - | [3H]GR113808 | 115 | - | [6] | |
| Prucalopride | Human 5-HT4a (recombinant) | Cell membranes | [3H]GR113808 | - | 8.6 | [1] |
| Human 5-HT4b (recombinant) | Cell membranes | [3H]GR113808 | - | 8.1 | [1] | |
| Human 5-HT4(a) (recombinant) | Cell membranes | [3H]GR113808 | - | 7.6 | [7] | |
| Human 5-HT4(b) (recombinant) | Cell membranes | [3H]GR113808 | - | 7.5 | [7] | |
| Human 5-HT4(g) (recombinant) | Cell membranes | [3H]GR113808 | - | 7.4 | [7] | |
| Human 5-HT4(i) (recombinant) | Cell membranes | [3H]GR113808 | - | 7.8 | [7] |
Note: Direct comparison of Ki values should be made with caution due to variations in experimental conditions (e.g., tissue source, receptor subtype).
Table 2: 5-HT4 Receptor Functional Activity
| Compound | Assay | Tissue/Cell Line | Parameter | Value | Intrinsic Activity (vs. 5-HT) | Reference |
| Renzapride | Relaxation | Rat isolated oesophagus | pEC50 | - | Full agonist | [6] |
| Contraction | Rat isolated oesophagus | EC50 | 11 µM | Full agonist | [3] | |
| Prucalopride | Adenylyl cyclase stimulation | Recombinant 5-HT4(a) | -logEC50 | 7.2 | 0.82 | [7] |
| Adenylyl cyclase stimulation | Recombinant 5-HT4(b) | -logEC50 | 7.3 | 0.86 | [7] | |
| Adenylyl cyclase stimulation | Recombinant 5-HT4(i) | -logEC50 | 7.2 | 0.78 | [7] | |
| Adenylyl cyclase stimulation | Recombinant 5-HT4(g) | -logEC50 | 8.0 | Full agonist | [7] | |
| Inotropic effect | Human atrial trabeculae | -logEC50 | 7.4 | 0.77 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for assessing compound activity.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of compounds to 5-HT4 receptors.[8][9][10]
1. Membrane Preparation:
-
Cells (e.g., COS-7 or CHO) transiently or stably expressing the human 5-HT4 receptor are cultured and harvested.
-
Cells are washed with phosphate-buffered saline (PBS) and then homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of a selective 5-HT4 radioligand (e.g., [3H]GR113808).
-
A range of concentrations of the unlabeled test compound (Renzapride or Prucalopride) or buffer for total binding.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
The plates are incubated at a specific temperature (e.g., 25-30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol outlines a typical method for assessing the functional agonistic activity of compounds at the Gs-coupled 5-HT4 receptor.[11][12][13]
1. Cell Culture and Plating:
-
A cell line expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Cells are seeded into multi-well plates (e.g., 96-well) and grown to a suitable confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
Cells are then incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a short period to prevent the degradation of cAMP.
-
Varying concentrations of the test agonist (Renzapride or Prucalopride) are added to the wells. A known 5-HT4 agonist (like 5-HT) is used as a positive control.
-
The cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C to allow for cAMP production.
3. Cell Lysis and cAMP Measurement:
-
Following incubation, the reaction is stopped, and the cells are lysed using a lysis buffer provided with a commercial cAMP assay kit.
-
The intracellular cAMP concentration in the cell lysates is then measured. This is often done using a competitive immunoassay format, such as an Enzyme Immunoassay (EIA) or a homogeneous assay technology like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to each concentration of the test compound is determined from the standard curve.
-
The data are plotted as cAMP concentration versus log of the agonist concentration and analyzed using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
The intrinsic activity of the test compound is calculated by comparing its Emax to that of a full agonist (e.g., 5-HT).
Summary of Comparative Pharmacology
-
Affinity and Selectivity: Prucalopride generally demonstrates higher affinity for human 5-HT4 receptors compared to Renzapride.[1][6][7] Prucalopride is also characterized by its high selectivity for the 5-HT4 receptor, which may contribute to its favorable safety profile.[1][2] Renzapride, while a potent 5-HT4 agonist, also exhibits significant affinity for the 5-HT3 receptor, where it acts as an antagonist.[3][5] This dual action may offer a different therapeutic profile, potentially addressing both motility and visceral sensitivity.
-
Efficacy and Functional Activity: Renzapride is generally described as a full agonist at 5-HT4 receptors, particularly in preparations with high receptor density.[3] Prucalopride's functional activity can vary depending on the specific 5-HT4 receptor splice variant and the tissue, acting as a full agonist at some and a partial agonist at others.[7] This tissue-specific agonism could be a factor in its therapeutic window.
-
Downstream Signaling: Both Renzapride and Prucalopride mediate their prokinetic effects through the canonical 5-HT4 receptor signaling pathway, which involves the activation of Gs protein, stimulation of adenylyl cyclase, and subsequent increase in intracellular cAMP levels. This cascade ultimately leads to the activation of Protein Kinase A (PKA) and modulation of cellular functions that enhance gastrointestinal motility.[14]
Conclusion
This compound and Prucalopride are both effective 5-HT4 receptor agonists with distinct pharmacological profiles. Prucalopride's high affinity and selectivity make it a targeted therapy for chronic constipation. Renzapride's dual 5-HT4 agonism and 5-HT3 antagonism present a different, potentially broader mechanism of action for disorders like IBS-C. The choice between these compounds for research or therapeutic development will depend on the specific application and the desired pharmacological effect. The experimental data and protocols provided in this guide offer a foundation for further investigation and comparative evaluation.
References
- 1. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Renzapride Hydrochloride: An In Vitro Cross-Reactivity Analysis Against G-Protein Coupled Receptors
For Immediate Release
This guide provides a comparative analysis of the in vitro cross-reactivity of Renzapride (B52152) hydrochloride, a potent 5-HT4 receptor agonist and 5-HT3 receptor antagonist, against a panel of other G-protein coupled receptors (GPCRs). The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Renzapride's selectivity profile.
Summary of Renzapride's GPCR Interaction Profile
Renzapride hydrochloride demonstrates high affinity for its primary targets, the human 5-HT3 and guinea-pig 5-HT4 receptors.[1] It also exhibits some affinity for the 5-HT2B receptor and, to a lesser extent, the 5-HT2A and 5-HT2C receptors.[1][2] Importantly, studies indicate that Renzapride has a favorable cardiac safety profile, lacking significant activity at the hERG channel, a common source of cardiac side effects for this class of compounds.[3]
The following tables summarize the quantitative data from in vitro radioligand binding inhibition studies, providing a clear comparison of Renzapride's binding affinities (expressed as Ki values) across various GPCRs.
Comparative Binding Affinity of this compound
Serotonin (B10506) Receptor Family
| Receptor | Species | Ki (nmol/L) |
| Primary Targets | ||
| 5-HT3 | Human | 17 |
| 5-HT4 | Guinea-pig | 477 |
| Other Serotonin Receptors | ||
| 5-HT2A | Human | Modest micromolar affinity |
| 5-HT2B | Human | 667 |
| 5-HT2C | Human | Modest micromolar affinity |
| 5-HT1A | Human | >10,000 |
| 5-HT1B | Human | >10,000 |
| 5-HT1D | Human | >10,000 |
| 5-HT5A | Human | >10,000 |
| 5-HT6 | Human | >10,000 |
| 5-HT7 | Human | >10,000 |
Catecholaminergic Receptor Family & Monoamine Transporters
| Receptor/Transporter | Species | Ki (nmol/L) |
| α1-adrenoceptors | Rat | >10,000 |
| α2-adrenoceptors | Rat | >10,000 |
| β-adrenoceptors | Rat | >10,000 |
| Dopamine D4.2 | Human | >10,000 |
| Dopamine D4.4 | Human | >10,000 |
| Dopamine D4.7 | Human | >10,000 |
| Norepinephrine Transporter | Human | >10,000 |
| Dopamine Transporter | Human | >10,000 |
| Serotonin Transporter | Human | >10,000 |
Experimental Protocols
The binding affinity of this compound for various receptors was determined using in vitro radioligand binding inhibition studies.[1]
Objective: To assess the affinity of Renzapride for a range of serotonin and other monoamine receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from either animal tissues or cell lines transfected with cloned human receptors.
-
Incubation: The prepared membranes were incubated with a specific radiolabeled ligand known to have high affinity for the target receptor.
-
Competitive Inhibition: Renzapride was then added to the incubation mixture to competitively inhibit the binding of the radioligand.
-
Filtration and Measurement: The levels of bound radioligand were measured by filtration, followed by the counting of bound radioactivity.
-
Data Analysis: In cases where greater than 50% inhibition of radioligand binding was observed, the inhibition constant (Ki) was calculated.
Signaling Pathway Overview
Renzapride's primary mechanism of action involves the modulation of serotonergic signaling pathways in the gastrointestinal tract. As a 5-HT4 receptor agonist, it stimulates the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This cascade ultimately results in enhanced neurotransmitter release and increased gastrointestinal motility. Conversely, as a 5-HT3 receptor antagonist, Renzapride blocks the action of serotonin at these ligand-gated ion channels, which is associated with its anti-emetic effects.
References
- 1. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renzapride - Wikipedia [en.wikipedia.org]
- 3. The cardiovascular safety profile of renzapride, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Renzapride and Mosapride in Gastroparesis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prokinetic agents renzapride (B52152) and mosapride (B1662829), focusing on their performance in preclinical and clinical models of gastroparesis. By presenting available experimental data, detailed methodologies, and visualizations of their mechanisms of action, this document aims to facilitate a deeper understanding of these compounds for research and drug development purposes.
Introduction: Targeting Gastric Motility
Gastroparesis, a disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, presents a significant clinical challenge. Prokinetic agents that enhance gastrointestinal motility are a cornerstone of its management. Both renzapride and mosapride are serotonin (B10506) receptor modulators that have been investigated for their potential to improve gastric emptying. This guide synthesizes data from various studies to offer a comparative overview of their efficacy in relevant experimental models.
Mechanism of Action: A Tale of Two Serotonin Modulators
Renzapride and mosapride exert their prokinetic effects primarily through their interaction with serotonin (5-HT) receptors in the enteric nervous system.
Renzapride is a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1] The agonism of 5-HT4 receptors is believed to facilitate the release of acetylcholine (B1216132), a neurotransmitter that stimulates smooth muscle contraction in the gastrointestinal tract.[2] Conversely, the antagonism of 5-HT3 receptors may contribute to its antiemetic properties.[2]
Mosapride is also a selective 5-HT4 receptor agonist, which similarly promotes the release of acetylcholine and enhances gastrointestinal motility.[3] While its primary mechanism is 5-HT4 agonism, some studies suggest that mosapride and its major metabolite also possess 5-HT3 receptor antagonistic activity, which may contribute to its therapeutic effects.[4]
Head-to-Head Data Presentation
Direct comparative studies of renzapride and mosapride in a single, standardized gastroparesis model are limited. The following table summarizes quantitative data from separate studies to provide an indirect comparison of their effects on gastric emptying. It is crucial to consider the differences in experimental models and methodologies when interpreting these data.
| Drug | Gastroparesis Model | Species | Key Outcome Measure | Results |
| Renzapride | Diabetic Gastroparesis with Autonomic Neuropathy | Human | Reduction in Lag Phase of Solid Emptying | Reduced by 20-26 minutes at all doses (0.5, 1.0, 2.0 mg) compared to placebo (p < 0.01).[5] |
| Alpha 2-Adrenergic Agonist-Induced Gastroparesis | Dog | Reversal of Delayed Solid and Liquid Emptying | Partially reversed the delay in solid and liquid emptying at a dose of 100 µg/kg IV.[1] | |
| Mosapride | Diabetic Gastroparesis (Meta-analysis of 12 trials) | Human | Improvement in Gastric Emptying Time | Significantly improved gastric emptying time compared to placebo (p=0.04).[3] |
| Interferon-Induced Gastroparesis | Human | Change in Solid-Phase Gastric Emptying Half-Time (T1/2) | Prevented a significant delay in total and distal T1/2, unlike the control group which showed significant delays.[6] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. The following section outlines the protocols for the key gastroparesis models cited in this guide.
Alpha 2-Adrenergic Agonist-Induced Gastroparesis Model (for Renzapride)
-
Species: Dog.[1]
-
Induction of Gastroparesis: An alpha 2-adrenergic agonist (SC-39585A) is administered to inhibit antroduodenal motility and delay gastric emptying. The dosage of the agonist can be adjusted to induce incomplete or complete inhibition of motility.[1]
-
Test Meal: A standard solid meal and a liquid meal are used to assess gastric emptying.[1]
-
Drug Administration: Renzapride (e.g., 100 µg/kg) is administered intravenously or orally.[1]
-
Measurement of Gastric Emptying: The rate of emptying for both solid and liquid components of the meal is measured.[1]
-
Endpoint: The primary endpoint is the reversal of the agonist-induced delay in gastric emptying.[1]
Diabetic Gastroparesis Model (for Renzapride and Mosapride)
-
Species: Human (clinical study for renzapride and meta-analysis for mosapride)[3][5]
-
Patient Population: Patients with a diagnosis of diabetes mellitus and confirmed delayed gastric emptying (gastroparesis).[3][5]
-
Test Meal: A standardized solid meal labeled with a radioisotope (e.g., Tc99m) is consumed by the patients.[5]
-
Drug Administration: Renzapride (0.5, 1.0, or 2.0 mg) or mosapride is administered orally before the test meal.[3][5]
-
Measurement of Gastric Emptying: Gastric emptying is assessed using scintigraphy to measure the rate of passage of the radiolabeled meal from the stomach. Key parameters include the lag phase for solid emptying and the gastric emptying half-time (T1/2).[5][6]
-
Endpoint: The primary endpoint is the improvement in gastric emptying parameters compared to a placebo or baseline.[3][5]
Interferon-Induced Gastroparesis Model (for Mosapride)
-
Species: Human (clinical study).[6]
-
Patient Population: Patients with chronic hepatitis C undergoing interferon therapy who develop gastroparesis as an adverse effect.[6]
-
Test Meal: A solid-phase meal labeled with a radioisotope (e.g., Tc-99m diethylenetriamine (B155796) pentaacetic acid).[6]
-
Drug Administration: Mosapride (e.g., 15 mg/day) is administered orally.[6]
-
Measurement of Gastric Emptying: Gastric emptying half-time (T1/2) of the total, proximal, and distal stomach is measured using scintigraphy.[6]
-
Endpoint: The primary endpoint is the prevention or improvement of delayed gastric emptying compared to a control group receiving interferon therapy without mosapride.[6]
Conclusion
Both renzapride and mosapride have demonstrated prokinetic effects in various models of gastroparesis, primarily through their action as 5-HT4 receptor agonists. The available data suggest that both agents can accelerate delayed gastric emptying. Renzapride has shown efficacy in both diabetic and drug-induced gastroparesis models. Mosapride has also been shown to be effective in improving gastric emptying in diabetic and drug-induced gastroparesis.
The dual mechanism of renzapride, combining 5-HT4 agonism with 5-HT3 antagonism, may offer additional therapeutic benefits, such as antiemetic effects. The choice between these agents in a research or clinical setting would likely depend on the specific context, including the underlying cause of gastroparesis and the desired therapeutic profile. Direct, head-to-head comparative clinical trials are warranted to definitively establish the relative efficacy and safety of renzapride and mosapride in the treatment of gastroparesis.
References
- 1. Alpha 2-adrenergic model of gastroparesis: validation with renzapride, a stimulator of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: 5-hydroxytryptamine agonists and antagonists in the modulation of gastrointestinal motility and sensation: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of renzapride, a novel prokinetic agent, in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of mosapride citrate on gastric emptying in interferon-induced gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Prokinetic Agents: A Comparative Guide to Long-Term Safety and Tolerability
For researchers, scientists, and drug development professionals, understanding the long-term safety and tolerability of prokinetic agents is paramount in the quest for effective and safe treatments for gastrointestinal motility disorders. This guide provides a detailed comparison of Renzapride (B52152) hydrochloride and other key alternatives, supported by available clinical and preclinical data.
Renzapride, a dual 5-HT4 receptor agonist and 5-HT3 receptor antagonist, has been investigated for its potential in treating conditions such as constipation-predominant irritable bowel syndrome (IBS-C).[1][2] Its unique mechanism of action aims to enhance gastrointestinal motility while also potentially mitigating nausea and vomiting.[2] However, its journey through clinical development has highlighted both its therapeutic potential and safety considerations that warrant careful evaluation. This guide places Renzapride in context with other notable prokinetic agents—Prucalopride (B966), Tegaserod (B130379), and the withdrawn Cisapride (B12094)—to offer a comprehensive overview of their long-term safety profiles.
Comparative Safety and Tolerability Profiles
The long-term use of prokinetic agents is often associated with a range of adverse events, from mild and transient to serious and life-threatening. The following tables summarize the key long-term safety and tolerability data for Renzapride and its comparators.
Table 1: Long-Term Adverse Events Profile of Prokinetic Agents
| Drug | Most Common Adverse Events (Incidence) | Serious Adverse Events of Note | Discontinuation Rate Due to Adverse Events |
| Renzapride | Diarrhea (Relative Risk vs. Placebo: 1.61)[3][4], Headache (RR vs. Placebo: 1.21)[3], Abdominal Pain (RR vs. Placebo: 1.37)[3] | Ischaemic Colitis (3 cases in a 12-month study of 971 patients)[1][5] | Higher than placebo (Relative Risk: 1.58)[3][4] |
| Prucalopride | Headache (25-30%), Nausea (12-24%), Abdominal Pain (16-23%), Diarrhea (12-19%)[6] | No significant increase in major adverse cardiovascular events (MACE) in long-term studies.[7][8][9][10][11] | Diarrhea was the most common cause of AE-related withdrawals (2.7% of patients in one study).[12] |
| Tegaserod | Headache (8.3-16.1%), Abdominal Pain (7.4-10.9%), Diarrhea (6.6-10.1%), Flatulence (5.5%)[13][14][15][16] | Cardiovascular ischemic events (observed in patients with pre-existing cardiovascular risk factors).[17][18] | 5.7% (for 6 mg bid dose) mainly due to diarrhea.[16] |
| Cisapride | Diarrhea/Loose Stools (14.2%), Abdominal Cramping (10.2%), Nausea (7.6%)[19] | QT prolongation, Torsades de Pointes, Ventricular Arrhythmias, Sudden Cardiac Death.[20][21][22][23] | Approximately 2.5% due to abdominal pain and diarrhea.[19] |
Table 2: Cardiovascular Safety Profile of Prokinetic Agents
| Drug | Effect on QTc Interval | Association with Major Adverse Cardiovascular Events (MACE) | Regulatory Status/Actions |
| Renzapride | No clinically or statistically significant prolongation observed in a thorough QT study.[24] | Not extensively studied in large, long-term cardiovascular outcome trials. | Development for IBS-C was not pursued further due to the benefit/risk ratio, including the incidence of ischaemic colitis.[1] |
| Prucalopride | No significant effect at therapeutic or supratherapeutic doses.[7][8] | No evidence of increased risk of MACE in large observational studies compared to polyethylene (B3416737) glycol.[7][8][9][10][11] | Approved for use in adults with chronic idiopathic constipation. |
| Tegaserod | No significant effect on ECG parameters in clinical trials.[18] | Initial concerns led to market withdrawal; subsequent analyses suggest safety in women <65 years with no history of cardiovascular ischemic events and ≤1 cardiovascular risk factor.[17] | Reintroduced to the market with restricted labeling. |
| Cisapride | Associated with QT prolongation.[22][23] | Linked to a doubling to tripling of the risk of hospitalization for ventricular arrhythmia and sudden cardiac death.[20][21] | Withdrawn from the market due to cardiovascular risks.[23] |
Experimental Protocols
Detailed experimental protocols for the cited studies are proprietary to the sponsoring pharmaceutical companies. However, the published literature provides summaries of the methodologies employed in key long-term clinical trials.
Renzapride: 12-Month Open-Label Safety Study (Lembo et al., 2010)[1]
-
Study Design: A 12-month, open-label, multicenter extension study following a 12-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Women with a diagnosis of constipation-predominant irritable bowel syndrome (IBS-C) according to Rome II criteria who completed the initial 12-week trial.
-
Intervention: Renzapride 4 mg administered orally once daily.
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests throughout the 12-month period. All SAEs were adjudicated by an independent safety committee.
-
Primary Outcome: To evaluate the long-term safety and tolerability of renzapride.
Prucalopride: 24-Month Observational Cardiovascular Safety Study[7][8]
-
Study Design: A multinational, population-based cohort study using real-world data from healthcare databases in the United Kingdom and Sweden.
-
Patient Population: New users of prucalopride and a matched cohort of new users of polyethylene glycol 3350 (PEG3350) with a diagnosis of chronic constipation.
-
Exposure: Prescription or dispensing of prucalopride or PEG3350.
-
Safety Assessments: Identification of major adverse cardiovascular events (MACE), defined as hospitalization for acute myocardial infarction, stroke, or in-hospital cardiovascular death, through validated diagnosis codes.
-
Statistical Analysis: Propensity score stratification was used to compare the incidence rate ratios (IRRs) of MACE between the prucalopride and PEG cohorts.
Tegaserod: 13-Month Uncontrolled Extension Study (Tougas et al., 2002)[13][14][15]
-
Study Design: A 13-month, open-label, uncontrolled extension study following a 12-week, randomized, double-blind, placebo-controlled core study.
-
Patient Population: Patients with chronic constipation who completed the 12-week core study.
-
Intervention: Patients continued on their assigned dose of tegaserod (2 mg or 6 mg twice daily) from the core study, or were switched from placebo to tegaserod 6 mg twice daily.
-
Safety Assessments: Continuous monitoring of adverse events, serious adverse events, clinical laboratory parameters, vital signs, and electrocardiograms (ECGs).
-
Primary Outcome: To assess the long-term safety and tolerability of tegaserod.
Visualizing Mechanisms and Workflows
To further aid in the understanding of Renzapride's mechanism and the typical workflow of long-term safety studies, the following diagrams are provided.
Caption: Renzapride's dual mechanism of action.
Caption: Experimental workflow for a long-term safety trial.
Conclusion
The long-term safety and tolerability profiles of prokinetic agents are critical determinants of their clinical utility. Renzapride hydrochloride, with its dual serotonergic activity, showed initial promise but also raised safety concerns, particularly the risk of ischaemic colitis, which ultimately impacted its development trajectory for IBS-C. In contrast, Prucalopride has demonstrated a more favorable long-term cardiovascular safety profile, leading to its approval and use. The history of Tegaserod and Cisapride serves as a stark reminder of the importance of rigorous, long-term safety surveillance, especially concerning cardiovascular adverse events. For researchers and drug development professionals, a thorough understanding of these comparative safety profiles is essential for designing safer and more effective prokinetic therapies for the future.
References
- 1. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ambrosehc.com [ambrosehc.com]
- 3. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 5. Irritable bowel syndrome and ischemic colitis: evidence supporting the increased use of alosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Cardiovascular Safety of Prucalopride in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Cardiovascular safety of prucalopride for chronic constipation: a multinational population-based cohort study | RTI Health Solutions [rtihs.org]
- 10. takeda.com [takeda.com]
- 11. A Review of the Cardiovascular Safety of Prucalopride in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety, tolerability, and efficacy of tegaserod over 13 months in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term safety of tegaserod in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety and tolerability of tegaserod in patients with chronic constipation: pooled data from two phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Re-evaluation of the Cardiovascular Safety Profile of Tegaserod: A Review of the Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Closer Look at Cardiovascular Risk Of IBS Drug Tegaserod Reassuring | MDedge [mdedge.com]
- 19. drugs.com [drugs.com]
- 20. Cisapride and ventricular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cisapride and ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Cisapride and risk of cardiac complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Postmarketing reports of QT prolongation and ventricular arrhythmia in association with cisapride and Food and Drug Administration regulatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The cardiovascular safety profile of renzapride, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Renzapride Hydrochloride Versus Cisapride: A Comparative Review of Cardiac Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac safety profiles of renzapride (B52152) hydrochloride and cisapride (B12094), two gastrointestinal prokinetic agents. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the differing cardiac risks associated with these compounds. Cisapride, once widely used, was largely withdrawn from the market due to its association with serious cardiac adverse events, a risk that has been a key focus in the development of newer agents like renzapride.
Executive Summary
Cisapride has been demonstrated to be a potent blocker of the human ether-à-go-go-related gene (hERG) potassium channel, an action that underlies its association with QT interval prolongation and the potentially fatal arrhythmia, torsades de pointes.[1][2][3] In contrast, renzapride exhibits a significantly more favorable cardiac safety profile.[4] Preclinical and clinical studies have shown that renzapride is a substantially less potent hERG channel inhibitor and does not induce clinically significant QT prolongation at therapeutic doses.[4][5]
Comparative Analysis of hERG Channel Inhibition
The primary mechanism for the cardiotoxicity of cisapride is its high-affinity blockade of the hERG potassium channel, which is crucial for cardiac repolarization.[1][6] Inhibition of this channel leads to a prolongation of the cardiac action potential, reflected as a lengthened QT interval on an electrocardiogram (ECG).[6]
Experimental data from in-vitro patch-clamp studies on cells expressing the hERG channel have quantified the inhibitory potential of both drugs.
| Drug | IC50 for hERG Inhibition | Fold Difference | Reference |
| Cisapride | 6.5 nM - 44.5 nM | - | [1][7] |
| Renzapride | ~1.8 µM (1800 nM) | ~40-277x less potent than Cisapride | [8] |
IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates a higher potency of inhibition.
As the data indicates, cisapride is a significantly more potent inhibitor of the hERG channel than renzapride, with some studies indicating a difference of over 1000-fold.[4] This substantial difference in hERG affinity is a key determinant of their differing cardiac safety profiles.
Clinical Cardiac Safety and QT Prolongation
Clinical studies have corroborated the findings from in-vitro experiments. Cisapride has been linked to numerous case reports of QT prolongation and torsades de pointes, particularly when co-administered with inhibitors of its metabolism (cytochrome P450 3A4 inhibitors) or in patients with predisposing factors.[3][9] Epidemiological studies have suggested that cisapride use is associated with a two to three-fold increased risk of hospitalization for ventricular arrhythmia.[10]
In contrast, clinical trials with renzapride have not demonstrated a significant risk of QT prolongation. A four-way randomized crossover electrocardiographic study in healthy subjects showed no clinically or statistically significant prolongation of the individually corrected QT interval (QTci) after administration of 4 mg or 20 mg of renzapride compared to placebo.[4] Furthermore, a dedicated cardiac safety study in patients with gastroparesis found no evidence of QTc prolongation at therapeutic (4 mg/day) and supra-therapeutic (20 mg/day) doses, a finding that was accepted by the FDA.[5]
| Drug | Effect on QT Interval in Clinical Studies | References |
| Cisapride | Associated with QT prolongation and torsades de pointes. | [3][9] |
| Renzapride | No clinically or statistically significant prolongation of QTci observed at therapeutic and supra-therapeutic doses. | [4][5] |
Experimental Protocols
hERG Channel Inhibition Assay (Patch-Clamp Electrophysiology)
The assessment of a compound's potential to inhibit the hERG potassium channel is a critical component of preclinical cardiac safety evaluation. The whole-cell patch-clamp technique is the gold standard for this assessment.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium current.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably transfected with the hERG gene are commonly used.[1][7]
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
Electrophysiological Recording:
-
An individual cell is selected and a glass micropipette with a fine tip (the patch pipette) is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal").
-
The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
The voltage across the cell membrane is controlled ("clamped") using a voltage-clamp amplifier.
-
A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."
-
-
Drug Application: The test compound (e.g., renzapride or cisapride) is applied to the cell at increasing concentrations.
-
Data Analysis: The amplitude of the hERG tail current is measured before and after the application of the test compound at each concentration. The percentage of current inhibition is calculated, and an IC50 value is determined by fitting the concentration-response data to a logistic equation.
Clinical QT/QTc Interval Assessment
A "Thorough QT/QTc" (TQT) study is a definitive clinical trial designed to assess the potential of a drug to cause QT prolongation.
Objective: To determine if a test drug has a clinically significant effect on the QT interval in healthy volunteers.
Methodology:
-
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover study is the standard design.[4]
-
Crossover Design: Each subject receives the test drug at therapeutic and supra-therapeutic doses, a placebo, and a positive control (a drug known to prolong the QT interval, such as moxifloxacin) in a randomized sequence with washout periods in between.
-
-
Subjects: A cohort of healthy male and female volunteers is recruited.
-
ECG Monitoring:
-
Continuous or frequent digital 12-lead ECGs are recorded at baseline and at multiple time points after each drug administration.
-
The timing of ECG recordings is designed to coincide with the expected peak plasma concentration of the drug.
-
-
QT Interval Measurement:
-
The QT interval is measured from the beginning of the QRS complex to the end of the T wave.
-
To account for the effect of heart rate on the QT interval, the measured QT interval is corrected using a formula, most commonly Fridericia's (QTcF) or Bazett's (QTcB) correction. Individual correction (QTci) may also be used.[4]
-
-
Data Analysis: The primary endpoint is the time-matched, placebo-subtracted change from baseline in the QTc interval (ΔΔQTc). The study aims to demonstrate that the upper bound of the 95% confidence interval for the largest ΔΔQTc is less than 10 ms, the threshold for regulatory concern.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Cardiac Effects.
Caption: hERG Assay Workflow.
Conclusion
The available experimental and clinical data clearly differentiate the cardiac safety profiles of renzapride hydrochloride and cisapride. Cisapride's high affinity for the hERG potassium channel translates into a significant clinical risk of QT prolongation and life-threatening arrhythmias. In contrast, renzapride demonstrates a substantially lower affinity for the hERG channel, and clinical studies have not identified a risk of clinically significant QT prolongation. This positions renzapride as a gastrointestinal prokinetic agent with a markedly improved cardiac safety profile compared to cisapride. For researchers and drug development professionals, the case of cisapride serves as a critical example of the importance of early and thorough cardiac safety assessment, particularly hERG channel screening, in the development of new chemical entities.
References
- 1. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Cisapride and risk of cardiac complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cardiovascular safety profile of renzapride, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EndoLogic Announces FDA Accepts Cardiac Safety Trial for [globenewswire.com]
- 6. Review article: cardiac adverse effects of gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac toxicity with cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisapride and ventricular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Renzapride hydrochloride clinical trials for irritable bowel syndrome
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Renzapride (B52152) hydrochloride's clinical trial data for the treatment of Irritable Bowel Syndrome (IBS), particularly constipation-predominant IBS (IBS-C). It objectively compares Renzapride's performance with other serotonergic agents, Tegaserod and Prucalopride (B966), and provides supporting data from a meta-analysis of randomized controlled trials.
Introduction: The Role of Serotonin (B10506) Receptors in IBS
Irritable Bowel Syndrome is a chronic functional gastrointestinal disorder characterized by abdominal pain, bloating, and altered bowel habits. Serotonin (5-hydroxytryptamine or 5-HT) plays a crucial role in regulating gut motility, secretion, and visceral sensation through various receptors. Renzapride is a dual-action compound, functioning as a full 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2] This mechanism was intended to enhance gastrointestinal motility and reduce the visceral hypersensitivity associated with IBS.[1]
However, a meta-analysis of randomized, controlled clinical trials concluded that Renzapride is not superior to placebo in relieving overall IBS symptoms.[3][4] Furthermore, its development was largely halted due to a limited benefit-to-risk ratio, including the observation of ischemic colitis in a long-term study.[5]
Mechanism of Action: Renzapride's Dual Pathway
Renzapride's pharmacological profile is defined by its interaction with two key serotonin receptors in the enteric nervous system.
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on presynaptic cholinergic neurons stimulates the release of acetylcholine, which in turn enhances gastrointestinal motility and propulsion.[1][6] This prokinetic effect is beneficial for treating constipation.[1]
-
5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors is associated with a reduction in visceral pain and nausea. However, it can also slow colonic transit.[1] Renzapride's prokinetic effects from 5-HT4 agonism appear to counteract the potential for slowed transit from 5-HT3 antagonism.[1]
Caption: Renzapride's dual mechanism of action on serotonin receptors.
Meta-Analysis of Renzapride Efficacy
A meta-analysis of placebo-controlled trials was conducted to evaluate the efficacy and tolerability of Renzapride in IBS patients.[4][7] The analysis included 2,528 patients from studies lasting up to 12 weeks.[7]
Table 1: Efficacy of Renzapride vs. Placebo in IBS Clinical Trials
| Treatment Group & Duration | Relative Risk (RR) of Clinical Efficacy | 95% Confidence Interval (CI) | p-value | Citation |
|---|---|---|---|---|
| All Doses | ||||
| ≤ 5 Weeks | 1.07 | 0.89–1.29 | p = 0.38 | [3][7] |
| > 5 Weeks | 1.04 | 0.78–1.239 | p = 0.77 | [3][7] |
| 4 mg Dose | ||||
| ≤ 5 Weeks | 1.20 | 0.97–1.48 | p = 0.1 | [3][7] |
| > 5 Weeks | 1.16 | 0.98–1.37 | p = 0.08 |[3][7] |
The results indicate that Renzapride was not statistically superior to placebo in improving overall IBS symptoms, although the 4 mg dose showed a clinically noteworthy, but not statistically significant, trend in studies lasting more than five weeks.[3][7]
Safety and Tolerability Profile
The meta-analysis also assessed the tolerability of Renzapride.
Table 2: Tolerability of Renzapride vs. Placebo
| Adverse Event | Relative Risk (RR) | 95% Confidence Interval (CI) | p-value | Citation |
|---|---|---|---|---|
| Diarrhea | 1.61 | 1.16–2.24 | p = 0.004 | [3][7] |
| Withdrawals due to Adverse Events | 1.58 | 1.26–2.07 | p = 0.0007 |[3][7] |
Comparison with Alternative 5-HT4 Agonists
To contextualize Renzapride's performance, it is compared here with two other 5-HT4 receptor agonists that have been used for IBS-C or chronic constipation: Tegaserod and Prucalopride.
Table 3: Comparative Efficacy and Safety of Serotonergic Agents for IBS-C / Chronic Constipation
| Drug (Mechanism) | Key Efficacy Finding | Common Adverse Events | Regulatory Status / Key Safety Notes | Citations |
|---|---|---|---|---|
| Renzapride (5-HT4 Agonist / 5-HT3 Antagonist) | Not statistically superior to placebo for overall IBS symptom relief.[3][7] | Diarrhea, Headache. | Development halted due to limited efficacy and safety concerns (ischemic colitis).[5] | [3][5][7] |
| Tegaserod (Partial 5-HT4 Agonist) | Superior to placebo in global symptom relief for IBS-C in women <65.[6][8] | Diarrhea, Headache. | Previously withdrawn due to cardiovascular ischemic events; later reintroduced for a restricted patient population.[9][10] | [6][8][9][10][11] |
| Prucalopride (Selective 5-HT4 Agonist) | Significantly more patients achieved ≥3 spontaneous complete bowel movements/week vs. placebo in chronic constipation.[12][13] | Headache, Nausea, Abdominal Pain, Diarrhea. | Approved for chronic idiopathic constipation; lacks affinity for hERG channels, suggesting lower cardiac risk.[12][14] |[12][13][14][15] |
Experimental Protocols: A Representative Phase III Trial
The data for Renzapride are primarily derived from randomized, double-blind, placebo-controlled trials. A typical Phase III study protocol is outlined below.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[16]
-
Participants: Female patients aged 18-65 years, meeting the Rome II criteria for constipation-predominant IBS.[16]
-
Intervention: Patients were randomized to receive Renzapride (e.g., 4 mg once daily or 2 mg twice daily) or a matching placebo for 12 weeks.[5][16]
-
Primary Outcome Measure: The primary endpoint was the number of months a patient reported global relief of overall IBS symptoms.[5][16]
-
Secondary Outcome Measures: These included patient assessments of abdominal pain/discomfort, bowel habits, stool consistency, and bloating.[16][17]
Caption: Workflow of a typical Renzapride Phase III clinical trial.
Conclusion
The meta-analysis of clinical trial data demonstrates that Renzapride hydrochloride does not offer a statistically significant efficacy advantage over placebo for the treatment of Irritable Bowel Syndrome.[4][7] While the 4 mg dose showed a slight positive trend, this was offset by a significantly higher rate of adverse events, including diarrhea and treatment discontinuations.[3] The emergence of serious safety signals, such as ischemic colitis, ultimately led to the cessation of its development.[5] In comparison, other 5-HT4 agonists like Prucalopride have demonstrated superior efficacy for chronic constipation with a more favorable safety profile, particularly regarding cardiovascular risk.[12][14] These findings underscore the challenges in developing serotonergic agents for IBS and highlight the importance of balancing prokinetic efficacy with a robust safety profile.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 3. Systematic review/Meta-analysis Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients [archivesofmedicalscience.com]
- 4. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tegaserod for Irritable Bowel Syndrome With Constipation in Women Younger Than 65 Years Without Cardiovascular Disease: Pooled Analyses of 4 Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tegaserod for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tegaserod in the treatment of irritable bowel syndrome (IBS) with constipation as the prime symptom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An update on prucalopride in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gut.bmj.com [gut.bmj.com]
- 16. isrctn.com [isrctn.com]
- 17. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Renzapride's Prokinetic Efficacy in Diabetic Gastroparesis Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Renzapride's performance with other prokinetic agents in the context of diabetic gastroparesis. Supporting experimental data from preclinical and clinical studies are presented to validate its prokinetic effects.
Introduction to Renzapride and Diabetic Gastroparesis
Diabetic gastroparesis is a debilitating complication of diabetes characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and bloating. Prokinetic agents aim to improve gastric motility and alleviate these symptoms. Renzapride is a novel prokinetic agent with a dual mechanism of action, acting as both a serotonin (B10506) 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2] This unique profile suggests its potential to not only stimulate gastrointestinal transit but also to mitigate nausea and vomiting. This guide evaluates the evidence for Renzapride's efficacy in diabetic gastroparesis models and compares it with established prokinetic therapies, including Metoclopramide (B1676508), Domperidone, and Erythromycin (B1671065).
Comparative Efficacy of Prokinetic Agents
To date, preclinical data on Renzapride specifically in diabetic gastroparesis animal models is limited in publicly available literature. However, a pilot clinical study in patients with diabetic gastroparesis has demonstrated its potential.[1] The following tables summarize the available data for Renzapride and compare it with other prokinetic agents.
Table 1: Effect of Prokinetic Agents on Gastric Emptying in Diabetic Gastroparesis
| Drug | Model/Population | Key Findings on Gastric Emptying | Citation(s) |
| Renzapride | Human (Diabetic Gastroparesis Patients) | Reduced the mean lag phase of solid emptying by 20-26 minutes at all doses (0.5, 1.0, and 2.0 mg). Decreased liquid emptying half-life with increasing doses. | [1] |
| Metoclopramide | Human (Diabetic Gastroparesis Patients) | Intravenous administration significantly accelerated delayed gastric emptying of a semisolid meal. Chronic oral administration also showed improvement. | [3][4] |
| Domperidone | Human (Diabetic Gastroparesis Patients) | Showed improvement in gastric emptying time. | [4] |
| Erythromycin | Human (Diabetic Gastroparesis Patients) | Intravenous administration significantly improved gastric emptying of both solids and liquids. | [3] |
| Cisapride | Human (Diabetic Gastroparesis Patients) | Intravenous administration at 10 mg resulted in significantly faster gastric emptying than metoclopramide. | |
| Various Prokinetics | STZ-Induced Diabetic Rats | Substituted benzamides (including 5-HT4 agonists/5-HT3 antagonists) reversed the impairment of gastric emptying, though higher doses were required compared to normal rats. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for inducing a diabetic gastroparesis model and assessing gastric emptying, which are fundamental in preclinical research for this condition.
Protocol 1: Induction of Diabetic Gastroparesis in Rats using Streptozotocin (STZ)
This protocol describes a widely used method to induce a diabetic state in rats, which subsequently leads to the development of gastroparesis.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile and ice-cold
-
Blood glucose meter and test strips
-
5% sucrose (B13894) solution
Procedure:
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Fasting: Fast the rats overnight (12-14 hours) before STZ injection, with continued free access to water.
-
STZ Preparation: On the day of injection, freshly prepare a solution of STZ in the ice-cold, sterile citrate buffer. A common dose to induce diabetes is a single intraperitoneal (i.p.) injection of 40-65 mg/kg body weight.
-
Induction: Inject the freshly prepared STZ solution i.p. Control animals should be injected with an equivalent volume of citrate buffer.
-
Post-Injection Care: Immediately following the STZ injection, provide the rats with a 5% sucrose solution in place of drinking water for the first 24 hours to prevent potential initial drug-induced hypoglycemia.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after the STZ injection. Rats with a non-fasting blood glucose level consistently above 250 mg/dL are considered diabetic. Gastroparesis typically develops and can be assessed several weeks after the onset of sustained hyperglycemia.[6][7]
Protocol 2: Measurement of Gastric Emptying using the Phenol (B47542) Red Meal Assay
This is a common and reliable terminal method for quantifying gastric emptying of a liquid or semi-solid meal in rodents.
Materials:
-
Phenol red (non-absorbable marker)
-
Methylcellulose or glucose solution to prepare the test meal
-
Oral gavage needle
-
Surgical tools for dissection
-
0.1 N NaOH
-
Trichloroacetic acid (20% w/v)
-
Spectrophotometer
Procedure:
-
Fasting: Fast the diabetic and control rats for 12-24 hours with free access to water.
-
Drug Administration: Administer the prokinetic agent (e.g., Renzapride) or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the test meal.
-
Test Meal Administration: Administer a fixed volume (e.g., 1.5 mL) of the test meal containing a known concentration of phenol red (e.g., 0.5 mg/mL in 1.5% methylcellulose) via oral gavage. A control group of animals is sacrificed immediately after administration of the meal to determine the initial amount of phenol red administered.
-
Gastric Emptying Period: Return the rats to their cages without food or water for a defined period (e.g., 20 minutes).
-
Sample Collection: At the end of the period, euthanize the animals via an approved method. Clamp the pyloric and cardiac ends of the stomach, carefully remove it, and place it in a known volume of 0.1 N NaOH.
-
Homogenization and Analysis: Homogenize the stomach and its contents. Precipitate the protein using trichloroacetic acid and centrifuge the sample. Add NaOH to the supernatant to develop the color.
-
Spectrophotometry: Measure the absorbance of the supernatant at a wavelength of 560 nm.
-
Calculation: Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - [Amount of phenol red recovered from the stomach at time X] / [Average amount of phenol red recovered from the stomach at time 0]) x 100.[8][9][10][11]
Signaling Pathways and Mechanisms of Action
The prokinetic effects of Renzapride and its comparators are mediated through distinct signaling pathways.
Renzapride's Dual Mechanism of Action
Renzapride's prokinetic activity stems from its interaction with two different serotonin receptors in the enteric nervous system.
As a 5-HT4 receptor agonist , Renzapride binds to 5-HT4 receptors on presynaptic cholinergic neurons in the myenteric plexus. This activates a Gs-protein coupled pathway, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA activation facilitates the release of acetylcholine (ACh), which in turn stimulates smooth muscle contraction and enhances gastrointestinal motility.
Simultaneously, as a 5-HT3 receptor antagonist , Renzapride blocks 5-HT3 receptors, which are ligand-gated ion channels located on afferent vagal and spinal nerve endings. Blockade of these receptors is known to reduce nausea and vomiting, which are common symptoms of gastroparesis.[12]
Mechanisms of Action of Comparator Prokinetics
The following diagrams illustrate the primary mechanisms of action for Metoclopramide, Domperidone, and Erythromycin.
-
Metoclopramide acts as a dopamine (B1211576) D2 receptor antagonist and a 5-HT4 receptor agonist. Its antagonism of presynaptic D2 receptors on cholinergic neurons in the myenteric plexus prevents the inhibitory effect of dopamine on acetylcholine release, thereby increasing ACh levels and promoting motility. It also has central antiemetic effects through D2 receptor blockade in the chemoreceptor trigger zone.[13][14][15][16][17]
-
Domperidone is a peripheral dopamine D2 receptor antagonist. By blocking D2 receptors in the upper gastrointestinal tract, it enhances gastric and intestinal peristalsis. It does not readily cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to metoclopramide.[18][19][20][21][22]
-
Erythromycin , a macrolide antibiotic, acts as a motilin receptor agonist. By mimicking the action of motilin, it induces powerful, coordinated contractions of the stomach and small intestine, similar to the migrating motor complex (MMC), which helps to clear the stomach of its contents.[23][24][25][26][27]
Conclusion
Renzapride, with its dual 5-HT4 agonism and 5-HT3 antagonism, presents a promising therapeutic approach for diabetic gastroparesis. Clinical data indicates its potential to improve gastric emptying and associated symptoms. However, a notable gap exists in the publicly available preclinical data for Renzapride in diabetic gastroparesis animal models. Further preclinical studies are warranted to directly compare the efficacy of Renzapride with other established prokinetics in standardized diabetic gastroparesis models. Such studies would provide a more robust foundation for its clinical development and help to clearly define its position in the therapeutic arsenal (B13267) for this challenging condition. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative preclinical research.
References
- 1. The effects of renzapride, a novel prokinetic agent, in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of metoclopramide and erythromycin in the treatment of diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcsrj.com [bcsrj.com]
- 5. Effects of gastroprokinetic agents on gastroparesis in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of gastric motility with gastric electrical stimulation in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. journals.physiology.org [journals.physiology.org]
- 9. benchchem.com [benchchem.com]
- 10. ujms.net [ujms.net]
- 11. ijper.org [ijper.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile | MDPI [mdpi.com]
- 14. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. medscape.com [medscape.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. ovid.com [ovid.com]
- 20. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 21. droracle.ai [droracle.ai]
- 22. Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prokinetic effect of erythromycin in the management of gastroparesis in critically ill patients—our experience and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. droracle.ai [droracle.ai]
- 26. litfl.com [litfl.com]
- 27. Frontiers | Prokinetic effect of erythromycin in the management of gastroparesis in critically ill patients—our experience and literature review [frontiersin.org]
Renzapride Hydrochloride: A Comparative Analysis of Its Effects on Solid vs. Liquid Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
Renzapride hydrochloride, a potent 5-HT4 receptor full agonist and 5-HT3 receptor antagonist, has demonstrated prokinetic properties, influencing gastrointestinal motility.[1][2][3] This guide provides an objective comparison of its effects on the gastric emptying of solid and liquid meal components, supported by experimental data and detailed methodologies.
Mechanism of Action
Renzapride's primary mechanism involves the stimulation of 5-HT4 receptors, which is known to enhance gastrointestinal motility.[1] Concurrently, its antagonism of 5-HT3 receptors is believed to play a role in modulating visceral sensitivity.[1] This dual action makes it a compound of interest for disorders involving delayed gastric emptying and visceral discomfort.
Caption: Renzapride's dual mechanism of action.
Comparative Effects on Gastric Emptying: Solid vs. Liquid
A key clinical study investigated the effects of Renzapride in diabetic patients with autonomic neuropathy (gastroparesis) and in healthy controls.[4] The study revealed differential effects of the drug on the emptying of solid and liquid components of a test meal.
Quantitative Data Summary
The following tables summarize the key findings from the study, comparing the effects of placebo and various doses of Renzapride on solid and liquid gastric emptying parameters.
Table 1: Effect of Renzapride on Solid Gastric Emptying (Lag Phase) in Diabetic Gastroparesis Patients [4]
| Treatment Group | Mean Lag Phase (minutes ± SEM) | Reduction from Placebo (minutes) |
| Placebo | 40 ± 7 | - |
| Renzapride (0.5 mg) | 14 - 20 | 20 - 26 |
| Renzapride (1.0 mg) | 14 - 20 | 20 - 26 |
| Renzapride (2.0 mg) | 14 - 20 | 20 - 26 |
Note: Renzapride significantly reduced the lag phase of solid emptying at all tested doses in patients with diabetic gastroparesis (P < 0.01). No significant effect was observed on the lag phase in healthy controls. The linear rate of solid emptying was not altered by Renzapride in either group.
Table 2: Effect of Renzapride on Liquid Gastric Emptying (t1/2) in Diabetic Gastroparesis Patients and Healthy Controls [4]
| Treatment Group | Mean Liquid t1/2 (minutes ± SEM) - Gastroparesis Patients | Mean Liquid t1/2 (minutes ± SEM) - Healthy Controls |
| Placebo | 30 ± 6 | 29 ± 4 |
| Renzapride (increasing doses) | Decreased | Decreased |
Note: Renzapride demonstrated a dose-dependent decrease in the half-emptying time (t1/2) of the liquid meal component in both patient and healthy control groups.
Experimental Protocols
The data presented above was obtained through a rigorous, double-blind, randomized, placebo-controlled study.[4]
Gastric Emptying Measurement
-
Participants: The study included 9 diabetic patients with autonomic neuropathy and 8 healthy control subjects.[4]
-
Test Meal: A dual-phase meal was administered, consisting of:
-
Solid Component: Labelled with Technetium-99m (Tc99m).
-
Liquid Component: Labelled with Indium-113m (In113m).[4]
-
-
Drug Administration: Renzapride (0.5 mg, 1.0 mg, or 2.0 mg) or a placebo was administered in a double-blind, random order on four separate occasions.[4]
-
Imaging: Gastric emptying was measured using scintigraphy, a nuclear medicine imaging technique that tracks the radiolabelled meal components as they pass through the stomach.
-
Data Analysis:
Caption: Workflow for assessing gastric emptying.
Summary and Conclusion
The available evidence indicates that this compound has a more pronounced effect on the initial phase of solid food emptying in patients with diabetic gastroparesis, specifically by reducing the lag time before the stomach begins to empty its solid contents.[4] In contrast, it accelerates the emptying of liquids in a dose-dependent manner in both gastroparetic patients and healthy individuals.[4] These findings suggest a differential therapeutic impact on the distinct physiological processes governing the gastric handling of solids and liquids. Further research is warranted to fully elucidate the clinical implications of these distinct effects.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of renzapride, a novel prokinetic agent, in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Renzapride and its N-oxide Metabolite: A Comparative Analysis of Serotonin Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Renzapride (B52152) and its primary metabolite, Renzapride N-oxide, focusing on their activity at key serotonin (B10506) receptors implicated in gastrointestinal motility, the 5-HT3 and 5-HT4 receptors. Renzapride is a potent gastroprokinetic agent that has been investigated for the treatment of irritable bowel syndrome with constipation (IBS-C).[1][2] Understanding the pharmacological profile of its major metabolite is crucial for a comprehensive assessment of its overall therapeutic action and potential side effects.
Executive Summary
Renzapride exhibits a dual mechanism of action, acting as a high-affinity antagonist at the 5-HT3 receptor and a potent agonist at the 5-HT4 receptor.[1] In contrast, its major metabolite, Renzapride N-oxide, demonstrates significantly reduced affinity for both these receptors.[2] This substantial decrease in activity at key serotonergic targets suggests that the N-oxide metabolite is unlikely to contribute significantly to the primary pharmacological effects of the parent compound.
Comparative Quantitative Data
The following tables summarize the available in vitro data for Renzapride and Renzapride N-oxide at human 5-HT3 and guinea-pig 5-HT4 receptors.
Table 1: Comparative Binding Affinities (Ki) at Serotonin Receptors
| Compound | 5-HT3 Receptor (human) Ki (nmol/L) | 5-HT4 Receptor (guinea-pig) Ki (nmol/L) |
| Renzapride | 17[2] | 477[2] |
| Renzapride N-oxide | 1980[2] | >10,000 (IC50)[2] |
Table 2: Comparative Functional Activity at Serotonin Receptors
| Compound | 5-HT3 Receptor Activity | 5-HT4 Receptor Activity |
| Renzapride | Antagonist[1] | Full Agonist[1] |
| Renzapride N-oxide | Markedly less active[2] | Markedly less active[2] |
Experimental Protocols
The data presented in this guide are based on standard in vitro pharmacological assays. The general methodologies are outlined below.
Radioligand Binding Assays
These experiments are performed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Renzapride and Renzapride N-oxide for the 5-HT3 and 5-HT4 receptors.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT3 receptor or from guinea-pig brain tissue endogenously expressing the 5-HT4 receptor.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-GR65630 for 5-HT3) and varying concentrations of the test compound (Renzapride or Renzapride N-oxide).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
5-HT4 Receptor Functional Assay (cAMP Measurement)
This assay is used to determine the functional activity of a compound as an agonist or antagonist at the 5-HT4 receptor, which is a Gs-protein coupled receptor that stimulates the production of cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy (Emax) of Renzapride and Renzapride N-oxide as 5-HT4 receptor agonists.
General Procedure:
-
Cell Culture: Cells stably expressing the human 5-HT4 receptor are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
cAMP Measurement: After an incubation period, the intracellular levels of cAMP are measured using a commercially available assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) relative to a full agonist are determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Renzapride Hydrochloride
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Renzapride hydrochloride. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of experimental protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1] The following personal protective equipment is recommended for all procedures involving the handling of this compound.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| PPE Category | Item | Specifications and Use Case |
| Hand Protection | Nitrile Gloves | Double gloving is recommended when handling the pure compound or preparing solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields | To protect against accidental splashes or aerosol generation. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn at all times in the laboratory. |
| Respiratory Protection | N95 or KN95 Respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for both safety and experimental accuracy. The following workflow outlines the key steps from receipt of the compound to its use in experimental procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
